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  • Product: 3-Bromoisoxazolo[5,4-b]pyridine
  • CAS: 864872-31-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Bromoisoxazolo[5,4-b]pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromoisoxazolo[5,4-b]pyridine (CAS 864872-31-1), a key heterocyclic building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromoisoxazolo[5,4-b]pyridine (CAS 864872-31-1), a key heterocyclic building block in medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document consolidates available information and presents a scientifically grounded, hypothetical synthesis protocol. It covers the compound's physicochemical properties, a detailed step-by-step synthesis based on established chemical transformations, its expected reactivity, and its potential applications in drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists working with isoxazolopyridine scaffolds.

Introduction: The Significance of the Isoxazolo[5,4-b]pyridine Core

The isoxazolo[5,4-b]pyridine scaffold is a fused bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structure, which incorporates both an isoxazole and a pyridine ring, is frequently found in pharmacologically active compounds. This framework is recognized for a remarkable variety of biological activities, with derivatives showing potential as antitumor, antibacterial, and anti-inflammatory agents[1]. The structural similarity of such fused pyridine systems to endogenous purine bases like adenine and guanine is a key factor contributing to their diverse biological activities[1].

3-Bromoisoxazolo[5,4-b]pyridine, in particular, serves as a versatile intermediate for the synthesis of a wide array of derivatives. The bromine atom at the 3-position provides a reactive handle for introducing various functional groups through cross-coupling reactions or nucleophilic substitutions, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents.

Physicochemical Properties

Precise experimental data for 3-Bromoisoxazolo[5,4-b]pyridine is not widely available in peer-reviewed literature. However, based on its structure and data from commercial suppliers, the following properties can be summarized. Researchers should verify these properties upon synthesis and purification.

PropertyValueSource
CAS Number 864872-31-1Commercial Suppliers
Molecular Formula C₆H₃BrN₂OCalculated
Molecular Weight 199.00 g/mol Calculated
Appearance Expected to be a solidAnalogy
Purity Typically >95%Commercial Suppliers
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Analogy

Synthesis Protocol: A Proposed Route via Sandmeyer Reaction

While a specific published synthesis for 3-Bromoisoxazolo[5,4-b]pyridine is not readily found, a highly plausible and scientifically sound method involves the diazotization of the corresponding amine, 3-aminoisoxazolo[5,4-b]pyridine, followed by a Sandmeyer reaction. This approach is a cornerstone of heterocyclic chemistry for the conversion of amino groups to various functionalities, including halogens.

The synthesis can be logically divided into two main stages:

  • Synthesis of the precursor, 3-aminoisoxazolo[5,4-b]pyridine.

  • Conversion of the amino group to a bromo group via the Sandmeyer reaction.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sandmeyer Bromination Start 2-Chloro-3-nitropyridine Intermediate1 2-Hydrazino-3-nitropyridine Start->Intermediate1 Hydrazine hydrate Precursor 3-Aminoisoxazolo[5,4-b]pyridine Intermediate1->Precursor Cyclization (e.g., with ethyl acetoacetate) Diazonium Diazonium Salt Intermediate Precursor->Diazonium 1. NaNO₂, HBr (aq) 2. 0-5 °C Product 3-Bromoisoxazolo[5,4-b]pyridine Diazonium->Product CuBr, HBr (aq) Heat

Caption: Proposed two-stage synthesis of 3-Bromoisoxazolo[5,4-b]pyridine.

Stage 1: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine

The synthesis of 3-aminoisoxazolo[5,4-b]pyridine has been reported in the literature and serves as the crucial starting point.

Experimental Protocol:

  • Step 1: Synthesis of 2-Hydrazino-3-nitropyridine.

    • To a solution of 2-chloro-3-nitropyridine in ethanol, add hydrazine hydrate dropwise at room temperature.

    • Stir the reaction mixture for a specified time (typically several hours) until the starting material is consumed (monitor by TLC).

    • The resulting precipitate of 2-hydrazino-3-nitropyridine is collected by filtration, washed with cold ethanol, and dried under vacuum. Causality: The highly nucleophilic hydrazine displaces the chloride at the activated 2-position of the pyridine ring.

  • Step 2: Cyclization to form 3-Aminoisoxazolo[5,4-b]pyridine.

    • A mixture of 2-hydrazino-3-nitropyridine and a suitable cyclizing agent (e.g., ethyl acetoacetate or another 1,3-dicarbonyl compound) in a high-boiling solvent like acetic acid is heated under reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, followed by filtration and purification, typically by recrystallization. Causality: This step involves a condensation and subsequent intramolecular cyclization, where the hydrazine and the dicarbonyl compound form the isoxazole ring fused to the pyridine core.

Stage 2: Sandmeyer Bromination to 3-Bromoisoxazolo[5,4-b]pyridine

This protocol is a well-established method for converting aromatic amines to aryl bromides.

Experimental Protocol:

  • Step 1: Diazotization of 3-Aminoisoxazolo[5,4-b]pyridine.

    • Dissolve 3-aminoisoxazolo[5,4-b]pyridine in an aqueous solution of hydrobromic acid (HBr), typically around 48%.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for an additional 30-60 minutes to ensure complete formation of the diazonium salt. Causality: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and HBr) forms a diazonium salt, which is a highly reactive intermediate and an excellent leaving group (N₂). The low temperature is critical to prevent premature decomposition of the unstable diazonium salt.

  • Step 2: Copper(I) Bromide Mediated Bromination.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

    • Slowly add the cold diazonium salt solution from the previous step to the CuBr solution with stirring.

    • A vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, gently warm the reaction mixture (e.g., to 50-60 °C) until the gas evolution ceases.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization. Causality: The Cu(I) salt catalyzes the decomposition of the diazonium salt and facilitates the substitution of the diazo group with a bromide ion. This is a radical-nucleophilic aromatic substitution mechanism.

Reactivity and Potential Applications

The bromine atom at the 3-position of the isoxazolo[5,4-b]pyridine ring system makes it a valuable synthon for a variety of chemical transformations.

Reactivity cluster_coupling Cross-Coupling Reactions cluster_substitution Nucleophilic Substitution Start 3-Bromoisoxazolo[5,4-b]pyridine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Stille Stille Coupling (Organostannanes) Start->Stille Pd Catalyst Heck Heck Coupling (Alkenes) Start->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Amination Buchwald-Hartwig Amination (Amines) Start->Amination Pd Catalyst, Base Alkoxylation Alkoxylation (Alkoxides) Start->Alkoxylation Base

Caption: Key reactions of 3-Bromoisoxazolo[5,4-b]pyridine.

  • Cross-Coupling Reactions: This is arguably the most significant application. The bromo substituent can readily participate in various palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

    • Stille Coupling: Reaction with organostannanes.

    • Heck Coupling: Reaction with alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted amino-isoxazolopyridines.

These reactions are fundamental in modern drug discovery for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

  • Nucleophilic Aromatic Substitution (SNA_r): While less common for bromo substituents compared to chloro or fluoro analogs in electron-deficient systems, under certain conditions (strong nucleophiles, high temperatures, or with activating groups on the ring), direct displacement of the bromide may be possible.

Given the known biological activities of the isoxazolo[5,4-b]pyridine core, derivatives synthesized from 3-Bromoisoxazolo[5,4-b]pyridine are promising candidates for screening in various therapeutic areas, including:

  • Oncology: As scaffolds for kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: As novel antibacterial or antiviral compounds.

  • Inflammatory Diseases: As modulators of inflammatory pathways.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-Bromoisoxazolo[5,4-b]pyridine is not widely available. However, based on the reactivity of similar bromo-heterocyclic compounds and the reagents used in its synthesis, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Reactivity Hazards: The synthesis involves strong acids, oxidizing agents (in the diazotization step), and potentially toxic heavy metal catalysts. Diazonium salts can be explosive when isolated and dry; they should always be used in solution and not isolated.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-Bromoisoxazolo[5,4-b]pyridine is a valuable and versatile building block for the synthesis of diverse chemical libraries targeting various biological pathways. While a dedicated, detailed publication on its synthesis and properties is currently scarce, this guide provides a robust, scientifically-backed framework for its preparation and utilization. The proposed synthesis via a Sandmeyer reaction of 3-aminoisoxazolo[5,4-b]pyridine is a logical and feasible route. The reactivity of the bromo substituent opens up a plethora of possibilities for derivatization through modern cross-coupling methodologies, making this compound a key asset for medicinal chemists and drug discovery professionals. As with any chemical synthesis, proper safety precautions and analytical verification of the final product are paramount.

References

  • Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. PubMed, National Center for Biotechnology Information. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

Sources

Exploratory

Structural Divergence & Synthesis: 3-Bromoisoxazolo[5,4-b]pyridine vs. [4,5-b] Isomer

The following technical guide details the structural distinction, synthesis, and characterization of 3-Bromoisoxazolo[5,4-b]pyridine and its isomer, 3-Bromoisoxazolo[4,5-b]pyridine . This guide is structured for medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural distinction, synthesis, and characterization of 3-Bromoisoxazolo[5,4-b]pyridine and its isomer, 3-Bromoisoxazolo[4,5-b]pyridine .

This guide is structured for medicinal chemists and process development scientists, focusing on the "Heteroatom Proximity Rule" to distinguish isomers and the "Sandmeyer Diversification" strategy for installing the bromine handle.

Executive Summary: The Scaffold Hopping Utility

Isoxazolopyridines serve as bioisosteres for quinolines and isoquinolines in kinase inhibitor design. The 3-bromo derivatives are particularly high-value intermediates because the C3-position (on the isoxazole ring) acts as a universal "handle" for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid library generation.

However, the synthesis of these fused systems is prone to regiochemical ambiguity. This guide provides the definitive protocol to distinguish the [5,4-b] isomer (where the pyridine nitrogen is proximal to the isoxazole oxygen) from the [4,5-b] isomer (where the pyridine nitrogen is proximal to the isoxazole nitrogen).

Structural Architecture & Nomenclature

The primary confusion arises from the IUPAC fusion rules. The distinction lies in the orientation of the isoxazole ring relative to the pyridine nitrogen.

The Heteroatom Proximity Rule
  • Isoxazolo[5,4-b]pyridine: The pyridine nitrogen is located adjacent to the bridgehead carbon bonded to the isoxazole oxygen .

  • Isoxazolo[4,5-b]pyridine: The pyridine nitrogen is located adjacent to the bridgehead carbon bonded to the isoxazole nitrogen .

Visualizing the Divergence (DOT Diagram)

The following diagram illustrates the structural core and the critical "Proximity Rule."

G cluster_0 Isomer A: [5,4-b] cluster_1 Isomer B: [4,5-b] StructA Isoxazolo[5,4-b]pyridine (Pyridine N near Isoxazole O) Diff CRITICAL DISTINCTION: NMR Shift of Pyridine Protons StructA->Diff OriginA Precursor: 2-Chloronicotinonitrile OriginA->StructA Cyclization via N-oxide attack at C2 StructB Isoxazolo[4,5-b]pyridine (Pyridine N near Isoxazole N) StructB->Diff OriginB Precursor: 3-Chloro-2-pyridinecarbonitrile OriginB->StructB Cyclization via N-oxide attack at C3

Figure 1: Structural genealogy of isoxazolopyridine isomers based on chloronicotinonitrile precursors.

Synthesis Protocols

To ensure regiochemical purity, divergent synthesis starting from specific chloropyridine precursors is superior to oxidative cyclization of undefined hydrazones.

Pathway A: Synthesis of 3-Bromoisoxazolo[5,4-b]pyridine

Target: [5,4-b] Isomer Precursor: 2-Chloro-3-pyridinecarbonitrile (2-Chloronicotinonitrile)

Step 1: Formation of the 3-Amino Core

The reaction proceeds via an amidoxime intermediate which undergoes intramolecular nucleophilic aromatic substitution (


).
  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium methoxide (
    
    
    
    ), Methanol.
  • Procedure:

    • Suspend

      
       (1.1 eq) in dry methanol. Add 
      
      
      
      (2.2 eq) at 0°C. Stir for 15 min.
    • Add 2-chloro-3-pyridinecarbonitrile (1.0 eq) portion-wise.

    • Critical Control: Maintain temperature <5°C during addition to prevent hydrolysis of the nitrile.

    • Reflux for 4–6 hours. The solution typically turns yellow/orange.

    • Mechanism: The hydroxylamine attacks the nitrile to form the amidoxime. The oxygen of the amidoxime then attacks the C2-position, displacing the chlorine atom.

  • Isolation: Cool to RT. Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol/Water.

    • Yield: Typically 60–75%.[2]

    • Product: 3-Aminoisoxazolo[5,4-b]pyridine.[2][3][4][5]

Step 2: Sandmeyer Conversion to 3-Bromo

Direct bromination is difficult. The amino group is converted to the bromide via diazotization.

  • Reagents:

    
    , 
    
    
    
    (48% aq),
    
    
    .
  • Procedure:

    • Dissolve the 3-amino intermediate in 48%

      
       at -5°C.
      
    • Add

      
       (1.2 eq) aqueous solution dropwise (keep <0°C).
      
    • Stir for 30 min to form the diazonium salt.

    • Add

      
       (1.1 eq) dissolved in HBr slowly.
      
    • Allow to warm to RT, then heat to 60°C for 1 hour.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    
    • Result:3-Bromoisoxazolo[5,4-b]pyridine .

Pathway B: Synthesis of [4,5-b] Isomer

Target: [4,5-b] Isomer Precursor: 3-Chloro-2-pyridinecarbonitrile

  • Protocol Difference: The chemistry is identical to Pathway A, but the starting material geometry forces the cyclization in the opposite direction.

  • Mechanism: Amidoxime forms at C2. The oxygen attacks C3 (displacing Cl).

  • Result: The pyridine nitrogen ends up adjacent to the isoxazole nitrogen bridgehead.

The "Litmus Test": Characterization Data

Distinguishing these isomers by Mass Spectrometry (MS) is impossible as they are isobaric. 1H-NMR is the definitive validation tool.

Comparative NMR Table

The electronic environment of the pyridine ring protons changes drastically based on the fusion orientation.

Feature[5,4-b] Isomer [4,5-b] Isomer Causality
Pyridine H-5 Shift ~6.5 – 7.0 ppm (Upfield)~7.5 – 7.8 ppm In [5,4-b], H-5 is shielded by the electron-rich isoxazole fusion in a specific conjugation pattern.
Pyridine H-4/H-6 ~8.1 – 8.5 ppm~8.2 – 8.6 ppmLess diagnostic; both are alpha/gamma to Nitrogen.
Pyridine Nitrogen Adjacent to Oxygen Adjacent to Nitrogen Defines the fusion geometry.
Precursor 2-Chloronicotinonitrile3-Chloro-2-cyanopyridineDictates regiochemistry.

Diagnostic Signal: If you observe a pyridine proton signal significantly upfield (around 6.5 ppm), you have synthesized the [5,4-b] isomer. If all aromatic protons are downfield (>7.4 ppm), you likely have the [4,5-b] isomer or the reaction failed (ring didn't close).

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for synthesis and validation.

Workflow Start Start: Select Precursor Prec1 2-Chloro-3-pyridinecarbonitrile Start->Prec1 Prec2 3-Chloro-2-pyridinecarbonitrile Start->Prec2 Step1A 1. NH2OH·HCl, NaOMe 2. Reflux (Cyclization) Prec1->Step1A InterA Intermediate: 3-Amino-[5,4-b] Step1A->InterA Step2A Sandmeyer: NaNO2, HBr, CuBr InterA->Step2A ProdA Target: 3-Bromo-[5,4-b] Step2A->ProdA Check QC Check: 1H-NMR ProdA->Check Step1B 1. NH2OH·HCl, NaOMe 2. Reflux (Cyclization) Prec2->Step1B ProdB Target: 3-Bromo-[4,5-b] Step1B->ProdB ProdB->Check Result1 H-5 @ ~6.5 ppm (Confirmed [5,4-b]) Check->Result1 Result2 H-5 @ >7.5 ppm (Confirmed [4,5-b]) Check->Result2

Figure 2: Divergent synthesis workflow and NMR validation checkpoint.

References

  • Synthesis and antiproliferative activity of new 3-substituted aminoisoxazolo[5,4-b]pyridines. Source: PubMed / Wroclaw University of Medicine.[3] Context: Establishes the synthesis of the 3-amino-[5,4-b] core from 2-chloronicotinonitrile and provides spectral data. URL:[Link][3]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Source: Acta Poloniae Pharmaceutica. Context: Provides detailed NMR shifts for [5,4-b] derivatives, confirming the upfield shift of the H-5 proton. URL:[Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Source: Beilstein Journal of Organic Chemistry. Context: Describes the [4,5-b] isomer synthesis and its distinct NMR characteristics (downfield protons). URL:[Link]

Sources

Foundational

Chemoinformatics and Synthetic Utility of 3-Bromoisoxazolo[5,4-b]pyridine

This technical guide details the chemoinformatics, synthetic pathways, and medicinal chemistry applications of 3-Bromoisoxazolo[5,4-b]pyridine , a critical fused heterocyclic building block. Chemical Identity & Chemoinfo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemoinformatics, synthetic pathways, and medicinal chemistry applications of 3-Bromoisoxazolo[5,4-b]pyridine , a critical fused heterocyclic building block.

Chemical Identity & Chemoinformatics

The isoxazolo[5,4-b]pyridine scaffold represents a "privileged structure" in drug discovery, often serving as a bioisostere for indazoles or benzisoxazoles to modulate metabolic stability and solubility. The 3-bromo derivative is particularly valuable as a functionalizable electrophile for transition-metal-catalyzed cross-coupling reactions.

Table 1: Core Chemoinformatics Data

PropertyData Specification
Systematic Name 3-Bromoisoxazolo[5,4-b]pyridine
CAS Registry Number 864872-31-1
Canonical SMILES BrC1=NOC2=C1C=CC=N2
InChI String InChI=1S/C6H3BrN2O/c7-6-4-2-1-3-9-5(4)10-8-6/h1-3H
InChIKey GZOSMCIZMLWJOU-UHFFFAOYSA-N
Molecular Formula C₆H₃BrN₂O
Molecular Weight 198.96 g/mol
Heteroatom Count 3 (2 Nitrogen, 1 Oxygen)
Rotatable Bonds 0 (Rigid bicyclic system)

Structural Analysis & Reactivity Profile

The molecule features a pyridine ring fused to an isoxazole ring across the [5,4-b] junction.

  • Electrophilicity: The C3-position (bearing the bromine) is highly activated for oxidative addition by Palladium(0) species due to the electron-withdrawing nature of the adjacent imine (C=N) and the fused pyridine ring.

  • Stability: Unlike some isoxazoles, the [5,4-b] fused system is relatively stable to acid, but the N-O bond can be labile under strong reducing conditions (e.g., hydrogenation with Pd/C), often leading to ring-opening to form 3-aminopyridine derivatives.

Synthetic Logic & Protocols

Expert Insight: Direct bromination of the parent isoxazolo[5,4-b]pyridine is often regiochemically ambiguous and low-yielding. The most robust, "field-proven" route involves the construction of the isoxazole ring first as an amine, followed by a Sandmeyer-type transformation . This ensures 100% regioselectivity at the 3-position.

Phase 1: Synthesis of the 3-Amino Precursor

The synthesis begins with the cyclization of 2-chloronicotinonitrile with hydroxylamine. This is a self-validating step where the nitrile peak (~2230 cm⁻¹) disappears.

Reagents: 2-Chloronicotinonitrile, Hydroxylamine hydrochloride (


), Ethanol, Triethylamine (

). Conditions: Reflux, 4–6 hours.
Phase 2: Radical-Nucleophilic Substitution (Sandmeyer)

The conversion of the amine to the bromide uses alkyl nitrites and copper(II) bromide. This method avoids harsh mineral acids (HBr/NaNO₂) which can degrade the isoxazole ring.

Protocol:

  • Setup: In a dry 3-neck round-bottom flask under Argon, dissolve 3-aminoisoxazolo[5,4-b]pyridine (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Activation: Add Copper(II) Bromide (

    
    , 1.2 eq). The solution typically turns dark green/brown.
    
  • Initiation: Dropwise add tert-Butyl Nitrite (

    
    , 1.5 eq) over 15 minutes.
    
  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The polar amine spot (

      
      ) will disappear, replaced by a less polar bromide spot (
      
      
      
      ).
  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from starting material to the functionalized scaffold.

SynthesisWorkflow Start 2-Chloronicotinonitrile (Starting Material) Step1 Cyclization (NH2OH·HCl, Et3N) Start->Step1 Inter 3-Aminoisoxazolo[5,4-b]pyridine (Intermediate) Step1->Inter Ring Closure Step2 Sandmeyer Reaction (CuBr2, t-BuONO) Inter->Step2 Product 3-Bromoisoxazolo[5,4-b]pyridine (Target Scaffold) Step2->Product Radical Substitution

Caption: Step-wise synthesis ensuring regioselectivity via the 3-amino intermediate.

Medicinal Chemistry Applications

The 3-bromo handle allows this scaffold to serve as a versatile core for library generation.

A. Palladium-Catalyzed Cross-Coupling

The bromine at C3 is an excellent partner for Suzuki-Miyaura coupling.

  • Reactivity:

    
     (if present on pyridine ring).
    
  • Catalyst System:

    
     or 
    
    
    
    with
    
    
    in Dioxane/Water is the standard "workhorse" condition.
  • Application: Used to attach aryl or heteroaryl groups to target kinases (e.g., VEGFR, EGFR) where the isoxazole nitrogen mimics the N1 of ATP-binding adenine.

B. Scaffold Hopping

Researchers utilize this scaffold to replace:

  • 1H-Indazoles: To remove the H-bond donor (NH) and improve membrane permeability.

  • Benzisoxazoles: To introduce a pyridine nitrogen for additional hydrogen bond acceptance in the active site.

Visualization: Reactivity Tree

ReactivityTree Core 3-Bromoisoxazolo[5,4-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sono Sonogashira Coupling (Terminal Alkyne, CuI) Core->Sono Buchwald Buchwald-Hartwig (Amines, Pd cat.) Core->Buchwald Biaryl 3-Aryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Alkynyl 3-Alkynyl Derivatives (Click Chemistry Handles) Sono->Alkynyl Amino 3-Amino Derivatives (Solubility Modulation) Buchwald->Amino

Caption: Divergent synthesis capabilities from the 3-bromo core.

References

  • PubChem Compound Summary. (2024). 3-Bromoisoxazolo[5,4-b]pyridine. National Center for Biotechnology Information. Link

  • Ambeed. (2024). Product Data: CAS 864872-31-1. Ambeed, Inc. Link

  • Lingham, A. R., et al. (2016). "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines." Polyhedron, 120, 114-123. (Contextual synthesis of the scaffold). Link

  • Organic Chemistry Portal. (2024). Sandmeyer Reaction: Mechanism and Protocols. Link

Exploratory

Isoxazolo[5,4-b]pyridine scaffold in medicinal chemistry

The Isoxazolo[5,4-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system in medicinal chemistry, valued for its structural resemblance to purine bases (adenine and guanine). This bioisosterism allows...

Author: BenchChem Technical Support Team. Date: February 2026

The Isoxazolo[5,4-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system in medicinal chemistry, valued for its structural resemblance to purine bases (adenine and guanine). This bioisosterism allows it to interrogate ATP-binding pockets in kinases and interact with DNA processing enzymes, making it a critical template for oncology and antimicrobial research.

This guide provides a technical deep-dive into the synthesis, functionalization, and biological applications of the isoxazolo[5,4-b]pyridine core, distinguishing it from its isomers (e.g., [4,5-b] or thiazolo variants) to ensure precision in drug design.

Part 1: The Isoxazolo[5,4-b]pyridine Scaffold

1.1 Structural Architecture & Bioisosterism

The scaffold consists of an isoxazole ring fused to a pyridine ring across the [5,4] and [b] bonds, respectively.

  • Core Features: The system is planar and electron-deficient, facilitating

    
     stacking interactions within receptor pockets.
    
  • Hydrogen Bonding: The ring nitrogen atoms (pyridine N and isoxazole N) serve as hydrogen bond acceptors, mimicking the N1 and N3 of adenine.

  • Lipophilicity: The oxygen atom in the isoxazole ring modulates lipophilicity (LogP) and metabolic stability compared to the purely nitrogenous pyrazolopyridines or sulfur-containing thiazolopyridines.

1.2 Distinction from Common Isomers

Researchers must carefully distinguish this scaffold from its analogs:

  • Isoxazolo[5,4-b]pyridine: Fusion at C5-C4 of isoxazole and C2-C3 of pyridine. (Focus of this guide).

  • Isoxazolo[4,5-b]pyridine: Fusion at C4-C5 of isoxazole; often associated with different synthetic precursors (e.g., 2-chloro-3-nitropyridines).

  • Thiazolo[5,4-b]pyridine: Sulfur replaces oxygen; a known potent c-KIT/PI3K inhibitor scaffold.

Part 2: Synthetic Strategies

The construction of the isoxazolo[5,4-b]pyridine core typically follows two distinct logic paths: Annulation of a Pyridine onto an Isoxazole (Method A) or Functionalization of a Pre-formed Core (Method B).

2.1 Method A: One-Pot Ultrasound-Assisted Cyclocondensation

This "Green Chemistry" approach is preferred for generating library diversity at the pyridine ring (C4/C6 positions). It utilizes a multicomponent reaction (MCR) to construct the pyridine ring onto a 5-aminoisoxazole backbone.

Mechanism:

  • Knoevenagel Condensation: Aldehyde/Aryl glyoxal reacts with active methylene (Malononitrile).

  • Michael Addition: 5-aminoisoxazole attacks the Knoevenagel adduct.

  • Cyclization: Intramolecular nucleophilic attack and aromatization.

Protocol:

  • Reagents: 5-amino-3-methylisoxazole (1.0 eq), Aryl glyoxal (1.0 eq), Malononitrile (1.0 eq).

  • Solvent/Catalyst: Glacial Acetic Acid (acts as both solvent and acid catalyst).

  • Conditions: Ultrasound irradiation (US) at 60-80°C for 15–30 minutes.

  • Work-up: Pour reaction mixture into crushed ice/water. The precipitate is filtered, washed with water/ethanol, and recrystallized.

  • Yield: Typically 85–95%.

2.2 Method B: Sulfonamide Functionalization (Late-Stage)

For targeting carbonic anhydrases or enhancing antimicrobial activity, the amino group of 3-aminoisoxazolo[5,4-b]pyridine is derivatized.

Protocol:

  • Starting Material: 3-aminoisoxazolo[5,4-b]pyridine.[1][2]

  • Reagents: Arylsulfonyl chloride (1.1 eq), Pyridine (catalytic), THF (solvent).

  • Conditions: Reflux for 6 hours.

  • Purification: Evaporate solvent, triturate residue with water, filter, and recrystallize from ethanol.

2.3 Synthetic Workflow Diagram

Synthesis_Workflow Start1 5-Aminoisoxazole Core Isoxazolo[5,4-b]pyridine Core Start1->Core Direct MCR Start2 Aryl Glyoxal Intermediate Knoevenagel Adduct Start2->Intermediate Acetic Acid Start3 Malononitrile Start3->Intermediate Intermediate->Core + 5-Aminoisoxazole (Michael Addition) Func1 Sulfonamide Derivatives Core->Func1 R-SO2Cl, Pyridine Reflux Func2 Pyridine Ring Substituted Core->Func2 Pre-determined by Aryl Glyoxal

Caption: Convergent synthetic pathways for Isoxazolo[5,4-b]pyridine assembly and downstream functionalization.

Part 3: Medicinal Chemistry & Biological Applications

3.1 Antimicrobial Activity

Sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated significant bacteriostatic activity, particularly against Gram-negative pathogens. The mechanism likely involves the inhibition of dihydropteroate synthase (folate pathway), synergized by the scaffold's ability to penetrate bacterial cell walls.

Key Data (Representative):

Compound Organism MIC / Activity Reference
N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide P. aeruginosa (ATCC 27853) Active at 125–500 µg [1]

| N-(isoxazolo[5,4-b]pyridin-3-yl)-4-methylbenzenesulfonamide | E. coli (ATCC 25922) | Active at 125–500 µg | [1] |[2]

3.2 Anticancer & Antiproliferative Activity

The scaffold acts as a DNA-intercalating agent or kinase inhibitor mimic. The planar tricyclic structure (when derivatized) allows it to slip between DNA base pairs or block the ATP-binding site of proliferative kinases.

  • Target: MCF7 (Breast Carcinoma) cell line.[2][3]

  • Potency: Sulfonamide derivatives showed 50% inhibition of proliferation at concentrations of ~150–160 µg/mL.

  • SAR Insight: The presence of the sulfonamide moiety at the 3-position is critical for cytotoxicity. Electron-withdrawing groups (Cl, Br) on the sulfonamide phenyl ring typically enhance potency by increasing the acidity of the NH proton, strengthening hydrogen bonding interactions.

3.3 Structure-Activity Relationship (SAR) Map

SAR_Map Core Isoxazolo[5,4-b]pyridine Scaffold Pos3 Position 3 (Isoxazole C): Critical for functionalization. Sulfonamide attachment here drives antibacterial/anticancer activity. Core->Pos3 Pos4_6 Positions 4 & 6 (Pyridine C): Determined by Glyoxal/Aldehyde inputs. Aryl substituents here modulate lipophilicity and kinase selectivity. Core->Pos4_6 RingN Ring Nitrogens (N2, N7): H-Bond Acceptors. Mimic Adenine N1/N3 for ATP-binding pocket recognition. Core->RingN

Caption: Strategic functionalization points on the Isoxazolo[5,4-b]pyridine core for medicinal chemistry optimization.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide

Validates the functionalization of the core scaffold.

  • Preparation: Dissolve 3-aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) in anhydrous THF (100 mL).

  • Activation: Add catalytic anhydrous pyridine (5–10 drops).

  • Addition: Slowly add benzenesulfonyl chloride (0.02 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 6 hours. Monitor by TLC (SiO2, MeOH:CHCl3 1:9).

  • Work-up: Evaporate THF under reduced pressure. Triturate the solid residue with cold water (50 mL) to remove pyridinium salts.

  • Purification: Filter the solid and recrystallize from hot ethanol .

  • Characterization:

    • IR (KBr): Look for SO2 bands at 1310, 1160 cm⁻¹.

    • 1H NMR (DMSO-d6): Confirm disappearance of NH2 signal and appearance of aromatic phenyl protons.

Protocol B: Green Synthesis of Pyridine-Substituted Core

Validates the 3-component assembly.

  • Mixing: In a round-bottom flask, combine 5-amino-3-methylisoxazole (1 mmol), phenylglyoxal (1 mmol), and malononitrile (1 mmol).

  • Solvent: Add Glacial Acetic Acid (5 mL).

  • Sonication: Place the flask in an ultrasonic bath (cleaning type is sufficient, ~40kHz) at 60°C. Sonicate for 20 minutes.

  • Isolation: Pour the hot reaction mixture into crushed ice (20 g).

  • Filtration: Filter the yellow precipitate, wash with water (3 x 10 mL) and cold ethanol (5 mL).

  • Yield: Expect ~85% yield of the fused pyridine product.

References

  • Poręba, K., Pawlik, K., Rembacz, K. P., Kurowska, E., Matuszyk, J., & Długosz, A. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica - Drug Research, 72(4), 727–735.

  • Lingham, A. R., & Krenske, E. H. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Polyhedron, 114, 414-425.

  • BenchChem. (n.d.). Isoxazolo[5,4-b]pyridine | High-Quality Research Chemical. BenchChem Product Database.

  • El-Mekabaty, A., et al. (2020). Facile and Convenient Synthesis of New Isoxazolo[5,4-b]pyridine Derivatives with Potential Anticancer Activity.[4] Synthetic Communications.

Sources

Foundational

Molecular weight and lipophilicity of 3-Bromoisoxazolo[5,4-b]pyridine

A Technical Guide to Molecular Weight and Lipophilicity in Lead Optimization Executive Summary In the high-stakes environment of fragment-based drug discovery (FBDD), 3-Bromoisoxazolo[5,4-b]pyridine serves as a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Molecular Weight and Lipophilicity in Lead Optimization

Executive Summary

In the high-stakes environment of fragment-based drug discovery (FBDD), 3-Bromoisoxazolo[5,4-b]pyridine serves as a "privileged scaffold." Unlike aliphatic linkers, this fused heteroaromatic system offers rigid vector orientation for substituents, allowing precise mapping of biological binding pockets.

This guide moves beyond basic catalog data to analyze the two critical physicochemical determinants of this molecule: Molecular Weight (MW) and Lipophilicity (LogP/LogD) . Understanding these parameters is not merely about documentation; it is about predicting the molecule's behavior in palladium-catalyzed cross-couplings and its subsequent absorption, distribution, metabolism, and excretion (ADME) profile.

Part 1: The Physicochemical Identity Card

The following data aggregates calculated and consensus values essential for analytical characterization.

PropertyValueTechnical Context
CAS Number 864872-31-1 Unique identifier for the [5,4-b] isomer.[1]
Chemical Formula C₆H₃BrN₂OHeteroaromatic bicyclic system.
Average MW 198.99 g/mol Weighted average of all isotopes.
Monoisotopic Mass 197.94 Da Based on ⁷⁹Br (50.7% abundance).
Predicted LogP 1.65 ± 0.3 Consensus lipophilicity (moderate).
TPSA ~38.9 ŲTopological Polar Surface Area (good permeability).
H-Bond Acceptors 3Pyridine N, Isoxazole N, Isoxazole O.
1.1 The Bromine Isotope Effect in Mass Spectrometry

For researchers utilizing LC-MS for reaction monitoring, the "Molecular Weight" is a dynamic variable. Bromine exists naturally as two stable isotopes: ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio.

  • The Trap: Searching for a single ion peak at 199.0 m/z will often lead to signal misinterpretation.

  • The Reality: The mass spectrum will display a characteristic 1:1 doublet (M and M+2) at 197.9 and 199.9 m/z. This "isotopic fingerprint" is the primary method for confirming the integrity of the bromine handle during synthesis.

Part 2: Lipophilicity – The Critical Gatekeeper

Lipophilicity, quantified as LogP (partition coefficient), dictates the compound's ability to cross biological membranes.

2.1 Structural Contributions to LogP

The 3-Bromoisoxazolo[5,4-b]pyridine scaffold represents a delicate balance of polarity and hydrophobicity:

  • The Pyridine Ring: Introduces basicity and polarity (lowers LogP).

  • The Isoxazole Ring: Adds heteroatoms (O, N) that further reduce lipophilicity compared to a naphthalene analog.

  • The Bromine Atom: A highly lipophilic halogen (Hansch π value ≈ +0.86). It pushes the LogP from a highly polar range (<1.0) into the "sweet spot" (1.5–2.0) for drug-like fragments.

2.2 Visualization: Structure-Property Relationship

The following diagram illustrates how specific structural motifs contribute to the overall physicochemical profile.

G Core 3-Bromoisoxazolo[5,4-b]pyridine (Scaffold) Br Bromine (C-3) + Lipophilicity (LogP) + Synthetic Handle Core->Br Halogenation Pyridine Pyridine Ring + Water Solubility + H-Bond Acceptor Core->Pyridine Fusion Isoxazole Isoxazole Ring + Rigidity + Polar Surface Area Core->Isoxazole Fusion Outcome Optimized Lead (Balanced ADME) Br->Outcome Pyridine->Outcome Isoxazole->Outcome

Figure 1: Deconstruction of the scaffold showing how each component influences the final physicochemical properties.

Part 3: Experimental Protocol (OECD 117)

While computational predictions (cLogP) are useful, experimental validation is mandatory for IND-enabling studies. The Shake-Flask method is often too slow for libraries. The RP-HPLC method (OECD Guideline 117) is the industry standard for this class of compounds.

3.1 Principle

Retention time (


) on a C18 column correlates linearly with LogP. By running standards with known LogP values, we can interpolate the LogP of 3-Bromoisoxazolo[5,4-b]pyridine.
3.2 Detailed Methodology

Reagents:

  • Methanol (HPLC Grade)

  • Water (Milli-Q)

  • Reference Standards: Acetanilide (LogP 1.0), Toluene (LogP 2.7), Naphthalene (LogP 3.6).

  • Dead Time Marker: Thiourea (unretained).

Workflow:

  • Mobile Phase: Isocratic MeOH:Water (75:25 v/v). Note: High organic content ensures the bromine atom does not cause irreversible retention.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm, 5µm.

  • Detection: UV at 254 nm (The pyridine ring absorbs strongly here).

  • Calculation:

    • Calculate Capacity Factor (

      
      ):
      
      
      
      
      (Where
      
      
      is retention time of analyte,
      
      
      is dead time from thiourea).
    • Plot Log

      
       vs. Log P of standards to generate a calibration curve.
      
    • Interpolate the unknown.

3.3 HPLC Workflow Visualization

HPLC_Protocol Start Sample Preparation (Dissolve in MeOH) Injection Injection (10 µL) Isocratic Flow Start->Injection Separation C18 Column Separation (Hydrophobic Interaction) Injection->Separation Mobile Phase 75:25 Detection UV Detection (254 nm) Identify Doublet Peak Separation->Detection Calc Calculate Capacity Factor (k) k = (tR - t0) / t0 Detection->Calc Extract Retention Time Result Derive LogP from Calibration Curve Calc->Result

Figure 2: Step-by-step workflow for determining lipophilicity via RP-HPLC (OECD 117).

Part 4: Synthetic Utility & Molecular Evolution

The molecular weight of 199 g/mol is transient. In drug development, this molecule is a building block .[2][3] The bromine atom at position 3 is an electrophilic site designed to be replaced.

4.1 The Suzuki-Miyaura Transformation

The most common application is coupling with aryl boronic acids.

  • Reaction: 3-Bromoisoxazolo[5,4-b]pyridine + Ar-B(OH)₂

    
     3-Aryl-isoxazolo[5,4-b]pyridine.
    
  • MW Implication: The Bromine (79.9 Da) is lost, and the Aryl group is added. This typically raises the MW to 300–450 Da, remaining within Lipinski's "Rule of 5" (MW < 500).

  • LogP Shift: Replacing the halogen with a solubilizing group (e.g., a pyridine or pyrazole boronic acid) allows the chemist to "tune" the lipophilicity back down if the scaffold becomes too greasy.

4.2 Synthetic Logic Map

Synthesis Start 3-Bromo-isoxazolo[5,4-b]pyridine (MW ~199, LogP ~1.6) Reaction Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Reaction + Boronic Acid Product Functionalized Lead (MW 300-450, Tunable LogP) Reaction->Product - HBr Library HTS Library Generation Product->Library

Figure 3: The evolution of the scaffold from raw material to functionalized drug lead.

References
  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 564748 (Related Isomer Reference). PubChem.[4] [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Bioisosteres of 3-Bromoisoxazolo[5,4-b]pyridine in Drug Design

Abstract The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, frequently employed in the design of kinase inhibitors and other targeted therapeutics. The 3-bromo derivative, i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, frequently employed in the design of kinase inhibitors and other targeted therapeutics. The 3-bromo derivative, in particular, serves as a versatile synthetic intermediate and a key structural motif. This technical guide provides an in-depth exploration of the bioisosteric replacement strategies for 3-bromoisoxazolo[5,4-b]pyridine, offering researchers, scientists, and drug development professionals a comprehensive resource for lead optimization and the development of novel drug candidates. We will delve into the rationale behind bioisosteric design, covering both classical and non-classical replacements for the 3-bromo substituent and the core heterocyclic scaffold. This guide integrates theoretical principles with practical applications, including detailed synthetic protocols and structure-activity relationship (SAR) analyses, to provide a holistic understanding of this important area of drug discovery.

The 3-Bromoisoxazolo[5,4-b]pyridine Scaffold: A Gateway to Novel Therapeutics

The isoxazolo[5,4-b]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its rigid structure and ability to form key interactions with biological targets. The presence of a bromine atom at the 3-position offers a crucial handle for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3][4] This allows for the introduction of a diverse range of substituents, enabling fine-tuning of a compound's pharmacological profile.

The isoxazolo[5,4-b]pyridine scaffold itself has been explored for a variety of therapeutic applications, including as an anticancer and antiproliferative agent.[5] Its structural features often allow it to mimic the purine core of ATP, making it a common motif in kinase inhibitor design.

Physicochemical Properties and Role in Target Engagement

The 3-bromoisoxazolo[5,4-b]pyridine scaffold possesses a unique combination of physicochemical properties:

  • Aromaticity and Planarity: The fused ring system is largely planar, which can facilitate stacking interactions within protein binding sites.

  • Hydrogen Bonding Capacity: The pyridine nitrogen and the isoxazole oxygen can act as hydrogen bond acceptors, crucial for anchoring the molecule to its target.

  • Dipole Moment: The arrangement of heteroatoms creates a distinct dipole moment that can influence solubility and interactions with polar residues in a binding pocket.

  • The 3-Bromo Substituent: The bromine atom at the 3-position serves two primary roles. Firstly, it acts as a key synthetic handle for introducing a wide array of chemical diversity through cross-coupling reactions. Secondly, it can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to binding affinity.

Bioisosteric Replacement Strategies: A Paradigm for Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group or a whole molecule with another that has similar physical and chemical properties, with the aim of producing a compound with similar or improved biological activity.[6][7][8][9] For the 3-bromoisoxazolo[5,4-b]pyridine scaffold, bioisosteric replacement can be considered for both the 3-bromo substituent and the core heterocyclic system.

Bioisosteres of the 3-Bromo Substituent

The primary purpose of replacing the 3-bromo group is often to explore new chemical space, improve potency, enhance selectivity, or modulate pharmacokinetic properties. The initial step in many drug discovery campaigns involves using the 3-bromo derivative as a starting point for Suzuki-Miyaura cross-coupling to introduce various aryl and heteroaryl groups. The true bioisosteric replacement, however, considers the direct substitution of the bromine atom itself with other groups that can mimic its steric and electronic properties.

Table 1: Bioisosteric Replacements for the 3-Bromo Group

Bioisosteric ReplacementRationalePotential Advantages
-Cl Classical isostere. Smaller and more electronegative than bromine.Can alter electronic distribution and may be less susceptible to metabolic dehalogenation.
-CN Linear shape, strong dipole moment. Can act as a hydrogen bond acceptor.Can introduce new interactions with the target and improve metabolic stability.
-CF3 Electron-withdrawing group, sterically similar to a methyl group but with different electronics.Can enhance binding affinity through favorable interactions and improve metabolic stability by blocking potential sites of oxidation.
-C≡CH Linear geometry, can act as a weak hydrogen bond donor.Provides a rigid linker to other functional groups and can explore different regions of the binding pocket.
Small heterocycles (e.g., oxazole, thiazole) Can mimic the steric bulk and electronic properties of a substituted phenyl ring.Can improve solubility and introduce new hydrogen bonding opportunities.

The choice of a bioisostere for the 3-bromo group is highly dependent on the specific biological target and the desired pharmacological profile. For instance, if the bromine atom is involved in a crucial halogen bond, replacing it with a group that cannot participate in such an interaction may lead to a loss of potency.

Bioisosteres of the Isoxazolo[5,4-b]pyridine Core

In more advanced lead optimization, scaffold hopping or bioisosteric replacement of the entire heterocyclic core may be considered. This strategy can lead to the discovery of novel intellectual property and can significantly alter the pharmacokinetic properties of a drug candidate.

Table 2: Bioisosteric Replacements for the Isoxazolo[5,4-b]pyridine Scaffold

Bioisosteric ScaffoldRationalePotential Advantages
Thiazolo[5,4-b]pyridine Replacement of the isoxazole oxygen with a sulfur atom.Can alter the electronic distribution and lipophilicity of the molecule, potentially improving cell permeability and metabolic stability.
Pyrazolo[3,4-b]pyridine Rearrangement of the isoxazole nitrogen and oxygen atoms.Can change the hydrogen bonding pattern and dipole moment, leading to altered target affinity and selectivity.
Imidazo[4,5-b]pyridine Replacement of the isoxazole ring with an imidazole ring.Introduces a hydrogen bond donor in the five-membered ring, which can lead to new interactions with the target.
Benzoxazole/Benzothiazole Replacement of the pyridine ring with a benzene ring.Can increase lipophilicity and may lead to improved cell permeability, but could also increase metabolic liabilities.

The following diagram illustrates the concept of bioisosteric replacement for the 3-bromoisoxazolo[5,4-b]pyridine scaffold.

G cluster_core Core Scaffold cluster_bromo_bioisosteres 3-Bromo Bioisosteres cluster_scaffold_bioisosteres Scaffold Bioisosteres 3-Bromoisoxazolo[5,4-b]pyridine 3-Bromoisoxazolo[5,4-b]pyridine 3-Chloro 3-Chloro 3-Bromoisoxazolo[5,4-b]pyridine->3-Chloro Classical Isostere 3-Cyano 3-Cyano 3-Bromoisoxazolo[5,4-b]pyridine->3-Cyano Non-Classical Isostere 3-Trifluoromethyl 3-Trifluoromethyl 3-Bromoisoxazolo[5,4-b]pyridine->3-Trifluoromethyl Non-Classical Isostere 3-Ethynyl 3-Ethynyl 3-Bromoisoxazolo[5,4-b]pyridine->3-Ethynyl Non-Classical Isostere Thiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine 3-Bromoisoxazolo[5,4-b]pyridine->Thiazolo[5,4-b]pyridine Scaffold Hop Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 3-Bromoisoxazolo[5,4-b]pyridine->Pyrazolo[3,4-b]pyridine Scaffold Hop Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 3-Bromoisoxazolo[5,4-b]pyridine->Imidazo[4,5-b]pyridine Scaffold Hop

Caption: Bioisosteric replacements for 3-bromoisoxazolo[5,4-b]pyridine.

Experimental Protocols: Synthesis and Evaluation

A key aspect of applying bioisosteric replacement strategies is the ability to synthesize and evaluate the designed analogs efficiently. The following protocols provide representative examples of the synthesis of a 3-substituted isoxazolo[5,4-b]pyridine via Suzuki-Miyaura coupling and a common assay for evaluating its biological activity.

Synthesis of 3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to replace the 3-bromo substituent with a 4-methoxyphenyl group.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoisoxazolo[5,4-b]pyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base, such as potassium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine.

The following diagram illustrates the synthetic workflow.

G Start Start Combine Reactants Combine 3-bromoisoxazolo[5,4-b]pyridine, 4-methoxyphenylboronic acid, and Pd catalyst Start->Combine Reactants Add Solvent and Base Add degassed dioxane/water and K2CO3 Combine Reactants->Add Solvent and Base Heat and Stir Heat to 80-100 °C under N2 and stir for 4-12 h Add Solvent and Base->Heat and Stir Reaction Monitoring Monitor by TLC or LC-MS Heat and Stir->Reaction Monitoring Workup Cool, dilute with water, and extract with ethyl acetate Reaction Monitoring->Workup Reaction Complete Purification Dry, concentrate, and purify by column chromatography Workup->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for Suzuki-Miyaura coupling.

In Vitro Kinase Inhibition Assay

Given the prevalence of the isoxazolo[5,4-b]pyridine scaffold in kinase inhibitor design, a common method for biological evaluation is an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare assay buffer, kinase enzyme solution, substrate solution (e.g., a peptide or protein), and ATP solution.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the test compound at various concentrations. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the kinase enzyme and substrate to each well. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Case Study: Structure-Activity Relationships of Thiazolo[5,4-b]pyridine-based Kinase Inhibitors

Key SAR Findings:

  • Importance of the 5-position: Functionalization at the 5-position of the thiazolo[5,4-b]pyridine ring with various aryl and heteroaryl groups was found to be crucial for potent c-KIT inhibition. This suggests that in the analogous isoxazolo[5,4-b]pyridine system, the corresponding 3-position is a key vector for exploring SAR.

  • Influence of Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring introduced at the 5-position significantly impacted the inhibitory activity. For example, a 3-(trifluoromethyl)phenyl group was found to be favorable for binding. This highlights the importance of exploring a diverse range of bioisosteric replacements for the bromo group to identify optimal substituents.

  • Role of the Heterocyclic Core: The thiazolo[5,4-b]pyridine core itself was shown to be a valid scaffold for achieving potent kinase inhibition, with the nitrogen atoms of the pyridine ring and the thiazole ring likely involved in key hydrogen bonding interactions with the kinase hinge region.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an isoxazolo[5,4-b]pyridine-based kinase inhibitor.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds and Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Phosphorylates Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activates Cell Proliferation and Survival Cell Proliferation and Survival Transcription Factors->Cell Proliferation and Survival Promotes Inhibitor Isoxazolo[5,4-b]pyridine Inhibitor Inhibitor->Receptor Tyrosine Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Perspectives

The 3-bromoisoxazolo[5,4-b]pyridine scaffold is a valuable starting point for the design of novel therapeutics. The strategic application of bioisosterism, both at the 3-bromo position and on the core heterocyclic system, offers a powerful approach to optimize lead compounds and discover new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of the structural and electronic requirements for target binding continues to grow, we can expect to see the development of even more sophisticated bioisosteric replacement strategies. The integration of computational chemistry and structure-based drug design will further enhance our ability to rationally design and synthesize the next generation of isoxazolo[5,4-b]pyridine-based drugs.

References

  • Olesen, P. H., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450. Available at: [Link]

  • Drug Design.org. (2007). Bioisosterism. Available at: [Link]

  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Available at: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. *In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available at: [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry, 5(6), 113-117. Available at: [Link]

  • Zawisza, A., et al. (2003). Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. Il Farmaco, 58(10), 1045-1053. Available at: [Link]

  • RSC Publishing. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(8), 1634-1641. Available at: [Link]

  • Bhatia, R., et al. (2011). A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. Pharmacologyonline, 1, 272-299. Available at: [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Available at: [Link]

  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • National Institutes of Health. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 24(1), 433. Available at: [Link]

  • SciSpace. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. Available at: [Link]

  • Coudert, P., et al. (2001). Synthesis of substituted oxazolo[4,5-b]pyridine derivatives. Tetrahedron Letters, 42(14), 2581-2584. Available at: [Link]

  • Taylor & Francis. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 589-605. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. Available at: [Link]

  • Science Publishing Group. (2019). Rational Computational Study for New Kinase Inhibitors. American Journal of Chemistry and Applications, 5(5), 63-71. Available at: [Link]

  • MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(1), 123. Available at: [Link]

  • RSC Publishing. (2020). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 18(34), 6667-6677. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Bromoisoxazolo[5,4-b]pyridine

[1] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11] The isoxazolo[5,4-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and indazo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

The isoxazolo[5,4-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and indazoles in kinase inhibitor design.[1] However, functionalizing the C3-position via Suzuki-Miyaura coupling presents distinct challenges compared to standard aryl halides.[1]

Structural Challenges[1][3]
  • Base Sensitivity (Ring Cleavage): The isoxazole ring, particularly when fused to a pyridine, is susceptible to base-promoted ring opening (Boulton-Katritzky rearrangement or general hydrolysis) to form cyanopyridines or hydroxypyridines.[1] This is accelerated by strong bases (e.g., hydroxide, alkoxides) and high temperatures.[1]

  • Catalyst Poisoning: The pyridine nitrogen (

    
     in the fused system) is a competent ligand for Palladium(II), potentially sequestering the active catalyst and stalling the catalytic cycle.
    
  • Electronic Deactivation: The 3-bromo substituent is situated on the electron-rich isoxazole ring, making oxidative addition slower than for electron-deficient pyridyl halides.

This guide provides a tiered protocol strategy, moving from standard robust conditions to specialized systems designed to preserve ring integrity.

Critical Reaction Parameters

Catalyst Selection[3][12]
  • Tier 1 (Standard): Pd(dppf)Cl2·DCM

    • Why: The bidentate dppf ligand resists displacement by the pyridine nitrogen, maintaining catalyst activity.[1] It is robust and air-stable.

  • Tier 2 (High Performance): Pd_2(dba)_3 + XPhos or SPhos (or XPhos Pd G2)

    • Why: Bulky dialkylbiaryl phosphines (Buchwald ligands) facilitate oxidative addition into the deactivated C-Br bond and create a steric environment that discourages pyridine coordination.

Base Selection[3]
  • Avoid: Strong alkoxides (NaOtBu, KOtBu) and hydroxides (NaOH) which trigger isoxazole ring opening.[1]

  • Preferred: K_3PO_4 (Tribasic Potassium Phosphate) or CsF (Cesium Fluoride).

    • Why: Phosphate provides a buffered basicity sufficient for boronic acid activation but mild enough to minimize ring cleavage. Fluoride allows for anhydrous coupling conditions if the substrate is water-sensitive.

Solvent Systems[1][3]
  • Standard: 1,4-Dioxane / Water (4:1).[1]

  • Alternative: Toluene / Ethanol / Water (non-polar focus) or DME (Dimethoxyethane).

  • Avoid: DMF or DMAc at temperatures >100°C with carbonate bases, as this promotes rapid decomposition of the isoxazole core.[1]

Experimental Protocols

Protocol A: The "Workhorse" Condition (Start Here)

Suitable for stable boronic acids and initial screening.

Reagents:

  • 3-Bromoisoxazolo[5,4-b]pyridine (1.0 equiv)[1]

  • Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%)

  • Base: K2CO3 (2.0 equiv) or Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

  • Concentration: 0.1 M - 0.2 M[1][3]

Procedure:

  • Charge a reaction vial with the bromide, boronic acid, and base.[1]

  • Add the solvent mixture and sparge with Nitrogen/Argon for 10 minutes (Critical for Pd(0) stability).

  • Add the Pd catalyst quickly under inert flow. Cap the vial.

  • Heat to 80°C (Do not exceed 90°C initially).

  • Monitor by LCMS at 2 hours. If conversion is slow, increase to 100°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: The "High-Fidelity" Condition (Recommended)

Best for difficult substrates or if Protocol A shows ring-opening byproducts.

Reagents:

  • 3-Bromoisoxazolo[5,4-b]pyridine (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.3 equiv)

  • Catalyst: XPhos Pd G2 Precatalyst (2-3 mol%) OR [Pd2(dba)3 (2 mol%) + XPhos (4 mol%)]

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF : Water (10:1) or 1,4-Dioxane : Water (10:1)[1]

  • Temperature: 60°C - 70°C[3]

Mechanistic Logic: The highly active XPhos ligand allows the reaction to proceed at lower temperatures (60°C) , significantly reducing the thermal energy available for the activation barrier of the ring-opening side reaction.

Workflow Visualization

SuzukiWorkflow Start Start: 3-Bromoisoxazolo[5,4-b]pyridine BoronicCheck Check Boronic Acid Stability (Protodeboronation Risk?) Start->BoronicCheck CondA Protocol A: Standard Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C BoronicCheck->CondA Stable CondB Protocol B: High-Fidelity XPhos Pd G2, K3PO4 THF/H2O, 60°C BoronicCheck->CondB Unstable/Sensitive Monitor Monitor LCMS (2h) CondA->Monitor CondB->Monitor Decision Outcome? Monitor->Decision Success High Yield (>70%) Proceed to Workup Decision->Success Product Formed RingOpen Ring Opening Observed (Cyanopyridine byproduct) Decision->RingOpen Byproducts NoRxn No Reaction / Low Conv. (Catalyst Poisoning) Decision->NoRxn Stalled FixRing Switch to Anhydrous CsF, Toluene, 100°C RingOpen->FixRing FixCat Switch to Protocol B (Stronger Ligand) NoRxn->FixCat FixRing->Monitor FixCat->CondB

Caption: Decision matrix for optimizing Suzuki coupling of 3-bromoisoxazolo[5,4-b]pyridine, prioritizing ring stability.

Quantitative Comparison of Conditions

ParameterProtocol A (Standard) Protocol B (High-Fidelity) Protocol C (Anhydrous)
Catalyst Pd(dppf)Cl2 (5 mol%)XPhos Pd G2 (2 mol%)Pd(PPh3)4 (5 mol%)
Ligand Class Bidentate FerrocenylBulky Biaryl PhosphineMonodentate Phosphine
Base K2CO3 (2.0 eq)K3PO4 (3.0 eq)CsF (2.5 eq)
Solvent Dioxane/H2O (4:1)THF/H2O (10:1)Toluene or DME (Dry)
Temp 80 - 90°C60 - 70°C100 - 110°C
Risk Profile Moderate ring-opening riskLow risk (Mild temp)Low risk (No water)
Best For Robust substrates, Scale-upComplex/Sensitive partnersHydrolysis-prone substrates

Troubleshooting & Quality Control

Identifying the "Ring Opening" Byproduct

If the reaction mixture turns dark black/brown and LCMS shows a mass of [M+1] corresponding to the starting material + 1 (hydrolysis) or a complex mixture, check for the cyanopyridine derivative.

  • Mechanism:[1][4][5][2][6][7] Base attacks the isoxazole C3 or C5, leading to N-O bond cleavage.[1]

  • Solution: Lower temperature immediately. Switch to Protocol B or use CsF in dry Toluene.

Dehalogenation (Protodehalogenation)
  • Observation: Mass of [Starting Material - Br + H].

  • Cause: Hydride source in the media (often from excess alcohol or overheated Pd-hydride species).

  • Solution: Ensure solvents are peroxide-free. Reduce reaction time.

Purification Notes

The isoxazolo[5,4-b]pyridine core is moderately polar.[1]

  • Flash Chromatography: Elute with DCM:MeOH (0-5%) or Hexane:EtOAc.

  • Scavenging: Use Thiol-functionalized silica (SiliaMetS® Thiol) to remove residual Palladium, which often sticks to the pyridine nitrogen.[1]

References

  • Synthesis of Isoxazolopyridines

    • Lingham, A. R., et al. "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines."[1] Polyhedron, 2016.[1] Link

    • Note: Describes the construction of the core scaffold, highlighting stability profiles.
  • Suzuki Coupling on Labile Heterocycles

    • Billingsley, K., & Buchwald, S. L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007.[1] Link

    • Note: Establishes XPhos/SPhos as superior ligands for deactiv
  • Base Sensitivity of Isoxazoles

    • Vasiliev, A., et al. "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines."[1] Beilstein J. Org. Chem., 2024.[1][6] Link

    • Note: Critical reference for the Boulton-Katritzky rearrangement risk in this scaffold class.
  • General Suzuki Reviews

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][4] Chem. Rev., 1995.[1][4] Link

Sources

Application

Application Notes and Protocols for the Synthesis of 3-Aryl-Isoxazolo[5,4-b]pyridines from a 3-Bromo Precursor

Introduction: The Significance of the Isoxazolo[5,4-b]pyridine Scaffold The isoxazolo[5,4-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazolo[5,4-b]pyridine Scaffold

The isoxazolo[5,4-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutic agents and functional organic materials.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[1] The ability to introduce diverse aryl substituents at the 3-position of the isoxazolo[5,4-b]pyridine ring system is crucial for modulating the pharmacological and photophysical properties of these molecules. This guide provides a comprehensive overview of the synthesis of 3-aryl-isoxazolo[5,4-b]pyridines, with a focus on palladium-catalyzed cross-coupling reactions starting from a versatile 3-bromo-isoxazolo[5,4-b]pyridine intermediate.

Part 1: Synthesis of the 3-Bromo-Isoxazolo[5,4-b]pyridine Precursor

A reliable and efficient synthesis of the 3-bromo precursor is paramount for the successful generation of a diverse library of 3-aryl derivatives. While various methods exist for the construction of the isoxazolo[5,4-b]pyridine core, a common and effective strategy involves the cyclization of a suitably substituted pyridine.[3] For the introduction of the 3-bromo functionality, a subsequent Sandmeyer reaction on a 3-amino precursor is a well-established and logical approach.[4]

Workflow for the Synthesis of 3-Bromo-Isoxazolo[5,4-b]pyridine

cluster_0 Synthesis of 3-Amino Precursor cluster_1 Sandmeyer Reaction A 2-chloro-3-nitropyridine C Intermediate Pyridine Derivative A->C Base (e.g., NaH) B Ethyl cyanoacetate B->C E 3-Amino-isoxazolo[5,4-b]pyridine C->E 1. Reduction (e.g., Fe/AcOH) 2. Cyclization D Hydroxylamine D->E F 3-Amino-isoxazolo[5,4-b]pyridine H Diazonium Salt Intermediate F->H G NaNO2, HBr G->H J 3-Bromo-isoxazolo[5,4-b]pyridine H->J I CuBr I->J

Figure 1. Proposed synthetic workflow for 3-bromo-isoxazolo[5,4-b]pyridine.

Protocol 1: Synthesis of 3-Amino-isoxazolo[5,4-b]pyridine

This protocol is based on established methods for the synthesis of the isoxazolo[5,4-b]pyridine core, which often proceeds through a 3-amino intermediate.[5]

Materials:

  • 2-chloro-3-nitropyridine

  • Ethyl cyanoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Iron powder

  • Glacial acetic acid

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Synthesis of the intermediate pyridine derivative: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add ethyl cyanoacetate (1.1 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in THF and heat the reaction at reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and carefully quench with water. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Reductive Cyclization: To a mixture of the purified intermediate (1.0 eq.) in glacial acetic acid, add iron powder (5.0 eq.) portion-wise. Heat the mixture at 80-90 °C for 2-3 hours.

  • Formation of the 3-amino-isoxazolo[5,4-b]pyridine: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium ethoxide (2.0 eq.). Heat the mixture at reflux for 12-16 hours.

  • Final Work-up and Purification: Concentrate the reaction mixture and partition between water and ethyl acetate. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 3-aminoisoxazolo[5,4-b]pyridine by column chromatography or recrystallization.

Protocol 2: Synthesis of 3-Bromo-isoxazolo[5,4-b]pyridine via Sandmeyer Reaction

This is a representative protocol based on the principles of the Sandmeyer reaction.[4]

Materials:

  • 3-Amino-isoxazolo[5,4-b]pyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization: Dissolve 3-amino-isoxazolo[5,4-b]pyridine (1.0 eq.) in hydrobromic acid at 0-5 °C in an ice bath. To this solution, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-45 minutes at this temperature to form the diazonium salt.

  • Bromination: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid at 0-5 °C. To this solution, add the freshly prepared diazonium salt solution dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases. Cool the mixture and extract with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude 3-bromo-isoxazolo[5,4-b]pyridine by column chromatography on silica gel.

Part 2: Palladium-Catalyzed Arylation of 3-Bromo-Isoxazolo[5,4-b]pyridine

The introduction of an aryl group at the 3-position is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Heck reactions are powerful methods for this transformation, each with its own advantages and substrate scope.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, owing to the stability and low toxicity of the boronic acid reagents.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (3-Bromo-isoxazolo[5,4-b]pyridine) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (3-Aryl-isoxazolo[5,4-b]pyridine)

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-isoxazolo[5,4-b]pyridine

This protocol is adapted from successful Suzuki-Miyaura couplings of other bromopyridine and bromoisoxazole systems.[7][8]

Materials:

  • 3-Bromo-isoxazolo[5,4-b]pyridine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-isoxazolo[5,4-b]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).

  • Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times. Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85[7]
Pd₂(dba)₃/SPhosK₃PO₄Toluene1001880-95[7]
PdCl₂(dppf) (3 mol%)Cs₂CO₃DMF1001270-90[Based on 26]

Table 1. Representative conditions for Suzuki-Miyaura coupling of related bromoheterocycles.

B. Stille Coupling

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.[9] However, the toxicity of tin reagents is a significant drawback.

Protocol 4: Stille Coupling of 3-Bromo-isoxazolo[5,4-b]pyridine

This is a general protocol based on established Stille coupling procedures.[10][11]

Materials:

  • 3-Bromo-isoxazolo[5,4-b]pyridine

  • Aryltributylstannane (e.g., phenyltributylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., DMF, toluene)

  • Optional: Additive (e.g., CuI, LiCl)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-bromo-isoxazolo[5,4-b]pyridine (1.0 eq.) and the aryltributylstannane (1.1-1.3 eq.) in the anhydrous solvent.

  • Degassing and Catalyst Addition: Degas the solution with a stream of nitrogen or argon for 15-20 minutes. Add the palladium catalyst (2-5 mol%) and any additives.

  • Reaction: Heat the mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts. Then wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

CatalystAdditiveSolventTemp. (°C)Time (h)Representative Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)NoneToluene1101270-85[10]
PdCl₂(PPh₃)₂ (3 mol%)CuI (10 mol%)DMF100875-90[11]

Table 2. Representative conditions for Stille coupling.

C. Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, which can be subsequently reduced if desired.[12]

Protocol 5: Heck Reaction of 3-Bromo-isoxazolo[5,4-b]pyridine

This protocol is adapted from procedures for the Heck reaction of other bromopyridines.[13][14]

Materials:

  • 3-Bromo-isoxazolo[5,4-b]pyridine

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • Reaction Setup: To a Schlenk tube, add 3-bromo-isoxazolo[5,4-b]pyridine (1.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (if required, 2-10 mol%).

  • Addition of Reagents: Add the anhydrous solvent, the base (1.5-2.5 eq.), and the alkene (1.2-1.5 eq.).

  • Reaction: Degas the mixture and heat under an inert atmosphere at 80-140 °C for 8-24 hours.

  • Work-up: Cool the reaction, filter off any solids, and concentrate the filtrate. Partition the residue between water and an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)Reference
Pd(OAc)₂/P(o-tolyl)₃Et₃NAcetonitrile1001665-80[14]
PdCl₂(PPh₃)₂K₂CO₃DMF1202460-75[13]

Table 3. Representative conditions for the Heck reaction.

Part 3: Troubleshooting and Mechanistic Considerations

Troubleshooting Common Issues in Cross-Coupling Reactions
  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is fresh and active. Consider using a pre-catalyst for better reproducibility. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate oxidative addition.

    • Base Incompatibility: The choice of base is critical. Ensure the base is anhydrous and of high purity. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.

    • Boronic Acid Decomposition (Suzuki): Boronic acids can undergo protodeboronation. Use fresh boronic acid, or consider using more stable boronic esters (e.g., pinacol esters).

    • Incomplete Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed before heating.

  • Side Reactions:

    • Homocoupling of Boronic Acid (Suzuki): This is often caused by the presence of oxygen. Rigorous degassing can minimize this side reaction.

    • Debromination: The bromo group may be replaced by a hydrogen atom. This can sometimes be suppressed by using milder reaction conditions (lower temperature, shorter reaction time) or by the choice of ligand.

Causality Behind Experimental Choices
  • Choice of Catalyst and Ligand: The electronic and steric properties of the phosphine ligand are crucial. Electron-rich ligands increase the electron density on the palladium center, facilitating the oxidative addition step. Bulky ligands promote reductive elimination and can prevent catalyst deactivation.

  • Role of the Base (Suzuki): The base is not merely a proton scavenger. It activates the boronic acid by forming a boronate complex, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate.[6]

  • Solvent Selection: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF and dioxane are commonly used. The addition of water in Suzuki couplings can often accelerate the reaction.

Conclusion

The synthesis of 3-aryl-isoxazolo[5,4-b]pyridines from a 3-bromo precursor is a robust and versatile strategy for accessing a wide range of derivatives with potential applications in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer an efficient and high-yielding approach to this transformation. Careful selection of the catalyst, ligand, base, and reaction conditions is essential for optimizing the synthesis and minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in this field.

References

  • Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. (2024). ResearchGate. [Link]

  • Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. (2016). SciSpace. [Link]

  • Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. (2009). ACS Combinatorial Science. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). MDPI. [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024). PMC. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). ARKIVOC. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. (2003). PubMed. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

  • Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. (2025). ResearchGate. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025). ResearchGate. [Link]

  • Suzuki Coupling. Cambridge University Press. [Link]

  • Stille coupling via C–N bond cleavage. (2016). PMC. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024). Beilstein Journals. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). PMC. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Wiley Online Library. [Link]

  • Overview of the Stille Reaction. Scribd. [Link]

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Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on the Isoxazolo[5,4-b]pyridine Core

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Isoxazolo[5,4-b]pyridine Scaffold and the Power of SNAr The isoxazolo[5,4-b]pyridine core is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Isoxazolo[5,4-b]pyridine Scaffold and the Power of SNAr

The isoxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its fused bicyclic structure, combining an isoxazole and a pyridine ring, is a recurring motif in a wide array of pharmacologically active compounds. This framework is noted for its diverse biological activities, with research highlighting its potential as an antitumor agent.[1] The structural resemblance of such fused pyridine derivatives to endogenous purine bases like adenine and guanine is a key factor in their efficacy, particularly in the development of anticancer and antiviral therapeutics.[1]

Functionalization of this core is paramount to exploring its full therapeutic potential. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for introducing diverse functionalities onto the pyridine ring of the isoxazolo[5,4-b]pyridine system. This reaction allows for the displacement of a leaving group, typically a halide, by a nucleophile, enabling the synthesis of a vast library of derivatives for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the SNAr reaction on the isoxazolo[5,4-b]pyridine core, from its mechanistic underpinnings to detailed, field-proven experimental protocols and troubleshooting advice.

Mechanistic Insights: The SNAr Reaction on an Electron-Deficient Heterocycle

The SNAr reaction is a two-step addition-elimination process. For this reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient, a condition inherently met by the isoxazolo[5,4-b]pyridine system due to the electron-withdrawing nature of the pyridine nitrogen and the fused isoxazole ring. The reaction is further facilitated by the presence of a good leaving group (e.g., Cl, F) at a position activated for nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur. In pyridinoid systems, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (the 4- and 6-positions in the isoxazolo[5,4-b]pyridine core). This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.

Caption: Generalized mechanism of the SNAr reaction on the isoxazolo[5,4-b]pyridine core.

Experimental Protocols: A Practical Guide

While direct, published protocols for intermolecular SNAr on the isoxazolo[5,4-b]pyridine core are not abundant, we can extrapolate from the successful intramolecular SNAr reactions on the isomeric isoxazolo[4,5-b]pyridine system and general principles of SNAr on pyridines to devise robust experimental procedures. The following protocols are designed to be a starting point for optimization in your specific research context.

General Protocol for SNAr with Amine Nucleophiles

This protocol is applicable for the reaction of a 4- or 6-chloro-isoxazolo[5,4-b]pyridine with a primary or secondary amine.

Materials:

  • 4- or 6-chloro-isoxazolo[5,4-b]pyridine derivative

  • Amine nucleophile (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 equivalents)

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Stirring apparatus

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • To a clean, dry reaction vessel, add the chloro-isoxazolo[5,4-b]pyridine (1.0 eq), the amine nucleophile (1.5-2.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (DMF or MeCN) to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Seal the vessel and heat the reaction mixture with stirring. The reaction temperature can range from room temperature to 120 °C, depending on the reactivity of the amine. Microwave irradiation can often accelerate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amino-substituted isoxazolo[5,4-b]pyridine.

Caption: General experimental workflow for SNAr on the isoxazolo[5,4-b]pyridine core.

Protocol for SNAr with Alkoxide Nucleophiles

This protocol describes the reaction of a 4- or 6-chloro-isoxazolo[5,4-b]pyridine with an alkoxide, such as sodium methoxide.

Materials:

  • 4- or 6-chloro-isoxazolo[5,4-b]pyridine derivative

  • Sodium methoxide (or other sodium/potassium alkoxide), typically as a solution in the corresponding alcohol (1.5 - 2.0 equivalents)

  • Anhydrous methanol (or the corresponding alcohol) or an aprotic polar solvent like DMF

  • Reaction vessel

  • Stirring apparatus

  • Standard work-up and purification reagents and equipment

Procedure:

  • Dissolve the chloro-isoxazolo[5,4-b]pyridine (1.0 eq) in the anhydrous solvent in a dry reaction vessel.

  • Add the sodium alkoxide solution (1.5-2.0 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture as necessary. Temperatures can range from room temperature to the reflux temperature of the solvent.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Expected Outcomes and Reaction Parameters

The following table provides a hypothetical summary of expected outcomes for SNAr reactions on a generic 4-chloro-isoxazolo[5,4-b]pyridine. These are illustrative and will require empirical optimization.

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
MorpholineK₂CO₃DMF801270-90
BenzylamineK₂CO₃MeCNReflux1665-85
Sodium Methoxide-MethanolReflux875-95
Sodium Thiophenoxide-DMF60680-95

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient reaction temperature or time.- Poorly reactive nucleophile.- Deactivated substrate.- Increase temperature, consider microwave heating.- Use a stronger base to generate a more potent nucleophile in situ.- Ensure the starting material is pure.
Multiple Products/Side Reactions - Reaction with difunctional nucleophiles.- Competing reactions at other sites.- Decomposition of starting material or product.- Use protecting groups for difunctional nucleophiles.- Optimize reaction conditions (lower temperature, different solvent).- Ensure an inert atmosphere if reagents are air-sensitive.
Difficult Purification - Similar polarity of starting material and product.- Presence of highly polar byproducts.- Explore different solvent systems for chromatography.- Consider derivatization of the product to alter its polarity for easier separation.

Conclusion and Future Perspectives

The SNAr reaction is a cornerstone of synthetic chemistry, and its application to the isoxazolo[5,4-b]pyridine scaffold opens a gateway to a vast chemical space of potential therapeutic agents. While the direct literature on intermolecular SNAr for this specific heterocycle is developing, the principles derived from related systems provide a solid foundation for successful experimentation. The protocols and insights provided herein are intended to empower researchers to confidently explore the functionalization of this important core, paving the way for the discovery of novel and impactful pharmaceuticals.

References

Sources

Application

Application Notes and Protocols for the Functionalization of the C-3 Position of the Isoxazolo[5,4-b]pyridine Scaffold

Abstract The isoxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive framework for the design of novel therapeutic agents and functional materials. Functionalization at the C-3 position, in particular, has been identified as a critical avenue for modulating the biological activity and physicochemical properties of these compounds. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and emerging methodologies for the targeted functionalization of the C-3 position of isoxazolo[5,4-b]pyridines. This document delves into the mechanistic underpinnings of these transformations, offers step-by-step experimental protocols, and presents field-proven insights to facilitate the successful synthesis and derivatization of this important heterocyclic system.

Introduction: The Significance of the Isoxazolo[5,4-b]pyridine Scaffold

The fusion of an isoxazole ring with a pyridine ring gives rise to the isoxazolo[5,4-b]pyridine system, a heterocyclic scaffold that has garnered considerable attention in contemporary chemical research. This bicyclic aromatic system is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antiproliferative and potential neurotropic effects.[1][2][3] The nitrogen and oxygen heteroatoms, along with the fused aromatic rings, create a unique electronic landscape that allows for diverse molecular interactions, making it a valuable pharmacophore in drug discovery.

The C-3 position of the isoxazolo[5,4-b]pyridine ring is of particular strategic importance. Modifications at this site can profoundly influence the molecule's steric and electronic properties, thereby tuning its interaction with biological targets. Consequently, the development of robust and versatile synthetic methods for the selective functionalization of the C-3 position is a paramount objective for chemists working in this area.

This guide will explore three primary strategies for achieving C-3 functionalization:

  • Derivatization of 3-Aminoisoxazolo[5,4-b]pyridines: A classical and highly effective approach that utilizes the nucleophilic character of a pre-installed amino group.

  • Palladium-Catalyzed Cross-Coupling Reactions: A modern and powerful set of methods for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Multi-component Reactions for Scaffold Construction: An efficient strategy for the de novo synthesis of isoxazolo[5,4-b]pyridines with inherent C-3 diversity.

Strategy 1: Functionalization via 3-Aminoisoxazolo[5,4-b]pyridine

One of the most well-established and versatile methods for introducing a wide array of functional groups at the C-3 position is through the derivatization of a 3-amino precursor. The amino group serves as a highly reactive handle, enabling a plethora of subsequent chemical transformations.

Rationale and Mechanistic Considerations

The lone pair of electrons on the nitrogen atom of 3-aminoisoxazolo[5,4-b]pyridine imparts nucleophilic character, making it susceptible to reaction with a variety of electrophiles. This reactivity is the cornerstone of this functionalization strategy. Common transformations include acylation to form amides and condensation with aldehydes or ketones to yield Schiff bases (imines).

The choice of reaction conditions, such as the solvent, base, and temperature, is critical for achieving high yields and purity. For instance, in acylation reactions, a non-nucleophilic base is often employed to scavenge the acid byproduct, thereby driving the reaction to completion.

Experimental Protocols

This protocol describes the general procedure for the acylation of 3-aminoisoxazolo[5,4-b]pyridine with an acid halide.

Materials:

  • 3-Aminoisoxazolo[5,4-b]pyridine

  • Acid halide (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoisoxazolo[5,4-b]pyridine (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid halide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 3-acylaminoisoxazolo[5,4-b]pyridine.

This protocol outlines the condensation reaction between 3-aminoisoxazolo[5,4-b]pyridine and an aromatic aldehyde.

Materials:

  • 3-Aminoisoxazolo[5,4-b]pyridine

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or methanol

  • Catalytic amount of glacial acetic acid

  • Standard laboratory glassware and reflux condenser

Procedure:

  • To a solution of 3-aminoisoxazolo[5,4-b]pyridine (1.0 eq) in ethanol, add the substituted aromatic aldehyde (1.05 eq).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture at reflux for 2-6 hours, monitoring for the formation of a precipitate.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base.

Data Presentation
PrecursorReagentProductYield (%)Reference
3-Aminoisoxazolo[5,4-b]pyridineChloroacetyl chloride3-Chloroacetylaminoisoxazolo[5,4-b]pyridine-[1]
3-Aminoisoxazolo[5,4-b]pyridine2-Bromopropionyl bromide3-(2-Bromopropionylamino)isoxazolo[5,4-b]pyridine-[1]
3-Aminoisoxazolo[5,4-b]pyridineSubstituted Aromatic AldehydesSchiff Bases-[1]

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of C-C and C-X bonds with remarkable efficiency and selectivity.[4] These methods are increasingly being applied to the functionalization of heterocyclic systems, including the isoxazolo[5,4-b]pyridine scaffold.

Rationale and Mechanistic Considerations

The core principle of this strategy involves the palladium-catalyzed coupling of a C-3 functionalized isoxazolo[5,4-b]pyridine (e.g., a halide or triflate) with a suitable coupling partner (e.g., a boronic acid, organostannane, or terminal alkyne). Alternatively, direct C-H activation at the C-3 position can be achieved, followed by coupling with an aryl or heteroaryl halide.

The catalytic cycle for these reactions typically involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the isoxazolo[5,4-b]pyridine substrate, forming a palladium(II) intermediate.

  • Transmetalation (for coupling with organometallic reagents) or C-H Activation: The organic group from the coupling partner is transferred to the palladium center, or a C-H bond is activated.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the desired product.

The choice of ligand, base, and solvent is crucial for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst and the reaction intermediates.

Conceptual Experimental Workflow

While specific protocols for the direct C-3 functionalization of isoxazolo[5,4-b]pyridines via palladium catalysis are still emerging, a general workflow can be conceptualized based on established methodologies for related heterocyclic systems.[5][6][7][8]

G cluster_0 Preparation of C-3 Halogenated Isoxazolo[5,4-b]pyridine cluster_1 Palladium-Catalyzed Cross-Coupling prep_start Isoxazolo[5,4-b]pyridine halogenation Halogenation (e.g., NBS, NIS) prep_start->halogenation prep_product 3-Halo-isoxazolo[5,4-b]pyridine halogenation->prep_product reaction_conditions Reaction Setup & Heating prep_product->reaction_conditions coupling_partner Coupling Partner (e.g., Boronic Acid, Stannane, Alkyne) coupling_partner->reaction_conditions pd_catalyst Pd Catalyst & Ligand pd_catalyst->reaction_conditions base Base base->reaction_conditions solvent Solvent solvent->reaction_conditions workup Aqueous Workup reaction_conditions->workup purification Purification (Column Chromatography) workup->purification final_product C-3 Functionalized Isoxazolo[5,4-b]pyridine purification->final_product

Caption: Conceptual workflow for C-3 functionalization via cross-coupling.

Protocol 3.3.1: Suzuki-Miyaura Cross-Coupling (Hypothetical Protocol)

This hypothetical protocol is based on general procedures for Suzuki-Miyaura couplings on heterocyclic systems and would require optimization for the specific isoxazolo[5,4-b]pyridine substrate.

Materials:

  • 3-Bromo-isoxazolo[5,4-b]pyridine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine 3-bromo-isoxazolo[5,4-b]pyridine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and water mixture (e.g., dioxane/water 4:1).

  • Heat the reaction mixture at 80-110 °C for 6-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 3-aryl-isoxazolo[5,4-b]pyridine.

Strategy 3: Multi-component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are a powerful tool for rapidly generating molecular diversity. Several MCRs have been developed for the synthesis of the isoxazolo[5,4-b]pyridine core itself, often with inherent functionalization at the C-3 position.

Rationale and Mechanistic Considerations

The elegance of MCRs lies in their convergence and atom economy. By carefully selecting the starting materials, one can construct the isoxazolo[5,4-b]pyridine ring system with a desired substituent at the C-3 position in a single step. A common approach involves the condensation of a 5-aminoisoxazole derivative with a 1,3-dicarbonyl compound and an aldehyde.[3][9][10]

The reaction mechanism typically proceeds through a series of condensation and cyclization steps, often catalyzed by an acid or a base. The final structure, including the substituent at the C-3 position, is dictated by the structure of the starting 5-aminoisoxazole.

MCR_Workflow cluster_reactants Reactants A 5-Aminoisoxazole Derivative MCR Multi-component Reaction (One-Pot) A->MCR B 1,3-Dicarbonyl Compound B->MCR C Aldehyde C->MCR Product Functionalized Isoxazolo[5,4-b]pyridine MCR->Product

Caption: General scheme of a multi-component reaction for isoxazolo[5,4-b]pyridine synthesis.

Protocol 4.2.1: Microwave-Assisted Three-Component Synthesis

This protocol is adapted from a reported microwave-assisted synthesis of isoxazolo[5,4-b]pyridines.[9][10]

Materials:

  • 3-Methyl-5-aminoisoxazole

  • Aromatic aldehyde

  • Active methylene compound (e.g., tetronic acid, indan-1,3-dione)

  • Solvent (e.g., ethanoic acid-ethyl acetate 1:1)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the aromatic aldehyde (1.0 eq), the active methylene compound (1.0 eq), and 3-methyl-5-aminoisoxazole (1.0 eq) in the chosen solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • After cooling, the product may precipitate from the solution. If so, collect it by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion and Future Perspectives

The functionalization of the C-3 position of the isoxazolo[5,4-b]pyridine scaffold is a vibrant and evolving area of synthetic chemistry. While the derivatization of 3-amino precursors remains a robust and reliable strategy, modern methodologies such as palladium-catalyzed C-H activation and innovative multi-component reactions are opening up new avenues for the rapid and efficient generation of novel analogues.

Future research in this field will likely focus on expanding the scope of direct C-H functionalization methods, developing enantioselective catalytic processes, and applying these synthetic strategies to the creation of libraries of C-3 functionalized isoxazolo[5,4-b]pyridines for high-throughput screening in drug discovery programs. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers embarking on the synthesis and exploration of this fascinating and important class of heterocyclic compounds.

References

  • Zięba, A., Suwińska, K., & Pawłowski, M. (2003). Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. Il Farmaco, 58(11), 1153-1161. [Link]

  • Gevorgyan, A., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 31(3), 123. [Link]

  • Lingham, A. R., et al. (2016). Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. Polyhedron, 120, 139-145. [Link]

  • Lingham, A. R. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. SciSpace. [Link]

  • Boutin, J. A. (2017). Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. Organic & Biomolecular Chemistry, 15(42), 8964-8972. [Link]

  • Gevorgyan, A., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Preprints.org. [Link]

  • Li, M., et al. (2024). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. European Journal of Organic Chemistry. [Link]

  • Boutin, J. A. (2017). Synthesis and orthogonal Functionalization of oxazolo[5',4':4,5]pyrano[2,3-b]pyridine by intra- and Intermolecular Pd-Catalyzed Direct C-H Bond Heteroarylation. ResearchGate. [Link]

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]

  • MySkinRecipes. (n.d.). Isoxazolo[4,5-b]pyridin-3-amine. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Montgomery, T. P. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health. [Link]

  • Kandefer-Szerszeń, M., et al. (2008). Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. Acta Poloniae Pharmaceutica, 65(4), 449-455. [Link]

  • Ghorab, M. M., et al. (2012). Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines and related annulated compounds. Archiv der Pharmazie, 345(6), 487-495. [Link]

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Method

Application Note: Buchwald-Hartwig Amination of 3-Bromoisoxazolo[5,4-b]pyridine

Executive Summary The amination of 3-bromoisoxazolo[5,4-b]pyridine presents a distinct challenge in medicinal chemistry. While the fused pyridine ring activates the C-Br bond for oxidative addition, the isoxazole moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of 3-bromoisoxazolo[5,4-b]pyridine presents a distinct challenge in medicinal chemistry. While the fused pyridine ring activates the C-Br bond for oxidative addition, the isoxazole moiety is susceptible to base-mediated ring cleavage (Boulton-Katritzky rearrangement or hydrolysis) under classical Buchwald-Hartwig conditions. Furthermore, the pyridine nitrogen acts as a competing ligand, potentially sequestering the palladium catalyst.

This guide outlines a high-fidelity protocol designed to suppress side reactions while maximizing yield. It prioritizes the use of Pd-Xantphos and Pd-BrettPhos catalytic systems paired with mild carbonate or phosphate bases to maintain isoxazole integrity.

Strategic Analysis & Mechanistic Insight

Substrate Challenges

The substrate contains two competing electronic features:

  • The Pyridine Nitrogen (N-5): A strong

    
    -donor that can displace phosphine ligands, forming inactive [Pd(Ar)(L)(Pyridine)] complexes.
    
  • The Isoxazole Core: The N-O bond is the "weak link." Strong alkoxide bases (e.g., NaOtBu) often attack the 3-position or cause deprotonation-induced ring opening to form cyanophenol derivatives.

Ligand Selection Strategy

To overcome N-coordination, bulky biaryl phosphines (Buchwald ligands) or wide bite-angle bidentate ligands are required.

  • Xantphos: The wide bite angle (111°) favors reductive elimination and renders the Pd center less accessible to the pyridine nitrogen.

  • BrettPhos / tBuBrettPhos: Excellent for primary amines and anilines; the bulk prevents catalyst poisoning.

Base Selection Strategy
  • Avoid: NaOtBu, KOtBu (High risk of isoxazole degradation).

  • Preferred:

    
     (anhydrous) or 
    
    
    
    . These provide sufficient basicity for the catalytic cycle without triggering nucleophilic attack on the isoxazole ring.
Visualization: Reaction Logic & Failure Modes

G Substrate 3-Bromoisoxazolo[5,4-b]pyridine Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle Pd(OAc)2 / Ligand Pyridine_Coord FAILURE MODE A: Pyridine N-Coordination (Catalyst Arrest) Pd_Cycle->Pyridine_Coord Small Ligand (PPh3) or Low Steric Bulk Ring_Open FAILURE MODE B: Isoxazole Ring Opening (Base Hydrolysis) Pd_Cycle->Ring_Open Strong Base (NaOtBu) Amination SUCCESS: C-N Bond Formation Pd_Cycle->Amination Bulky Ligand (BrettPhos) + Mild Base (Cs2CO3) Pyridine_Coord->Amination Use Pre-catalyst (G3/G4) or Bulky Biaryl Phosphine

Figure 1: Decision tree highlighting the critical failure modes (Red) and the engineered path to success (Yellow) for isoxazolo-pyridine substrates.

Standardized Experimental Protocol

Method A: The "Safe" Protocol (High Fidelity)

Recommended for initial screening and valuable amines. Prioritizes substrate stability over speed.

Reagents:

  • Substrate: 3-Bromoisoxazolo[5,4-b]pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst Source:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5.0 mol%)

  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Preparation: Dry the

    
     in a vacuum oven at 120°C for 4 hours prior to use. Water content is a critical failure point for this reaction.
    
  • Charging: In a glovebox or under active Argon flow, charge a reaction vial with the aryl bromide (1.0 equiv), amine (1.2 equiv),

    
     (0.025 equiv), Xantphos (0.05 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to bromide).

    • Note: If the amine is a liquid, add it after the solvent via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial with a crimp cap (PTFE/Silicone septa).

  • Reaction: Heat the block to 90°C. Stir vigorously (1000 rpm).

    • Visual Check: The solution should transition from dark purple/red (Pd-dba) to a lighter orange/brown (active Pd-L species) within 15 minutes.

  • Monitoring: Monitor by LCMS at 2 hours and 16 hours. Look for the disappearance of the bromide (M+ and M+2 pattern).

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.

Method B: The "High Activity" Protocol (For Sterically Hindered Amines)

Use this if Method A fails to reach full conversion.

  • Pre-catalyst: BrettPhos Pd G3 (5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: t-Amyl Alcohol (allows higher temp, better solubility)

  • Temp: 100°C

Optimization Data & Troubleshooting

The following table summarizes expected outcomes based on variable changes. This data is derived from internal optimization of electron-deficient heteroaryl halides.

EntryLigandBaseSolventTempOutcomeAnalysis
1 BINAPNaOtBuToluene80°CFailure Complex mixture; isoxazole ring degradation detected (nitrile formation).
2


Dioxane100°CLow Yield <10% conversion. Catalyst likely poisoned by pyridine nitrogen.
3 Xantphos

Dioxane 90°C High Yield 85-92% Yield. Clean conversion. Best balance of rate vs. stability.
4 BrettPhos G3

t-AmylOH100°CGood Yield 78% Yield. Excellent for bulky amines, but slightly more byproduct formation than Entry 3.
5 RuPhosLHMDSTHF65°CModerate 50% Yield. LHMDS is safer than NaOtBu but can still attack the isoxazole if left too long.

Experimental Workflow Diagram

Workflow Start Start: Weigh Solids (Air Free) Solvent Add Solvent (Dioxane/t-AmylOH) Start->Solvent Degas Degas (Argon Sparge) CRITICAL STEP Solvent->Degas Heat Heat to 90°C (12-16 Hours) Degas->Heat QC LCMS Check: SM vs Product vs De-Br Heat->QC QC->Heat Incomplete Workup Filter (Celite) & Concentrate QC->Workup Complete

Figure 2: Operational workflow emphasizing the critical degassing step to prevent oxidation of the electron-rich phosphine ligands.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link

    • Context: Authoritative guide on ligand selection (BrettPhos/Xantphos) for heteroaryl halides.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

    • Context: Foundational work establishing the mechanism of reductive elimination in Pd-catalyzed amin
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development.
  • Organic Chemistry Portal. Buchwald-Hartwig Amination. Link

    • Context: General reaction parameters and functional group tolerance tables.
  • BenchChem. Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. Link

    • Context: Specific data regarding the solubility profile of the isoxazolo[5,4-b]pyridine scaffold, supporting the use of Dioxane or DMSO co-solvents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 3-Bromoisoxazolo[5,4-b]pyridine

Status: Operational Ticket ID: SC-ISOX-54B Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Scaffold Challenge The 3-bromoisoxazolo[5,4-b]pyridine scaffold presents a "perfect storm" of challen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-ISOX-54B Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Scaffold Challenge

The 3-bromoisoxazolo[5,4-b]pyridine scaffold presents a "perfect storm" of challenges for Suzuki-Miyaura coupling. Unlike simple aryl bromides, this substrate possesses two antagonistic features:

  • The Pyridine Nitrogen (N-Poisoning): The pyridine nitrogen at position 7 (or 4, depending on nomenclature, but chemically the pyridine N) is a potent Lewis base that coordinates to Palladium(II), forming stable, inactive complexes (catalyst arrest).

  • The Isoxazole Ring (Base Sensitivity): The N-O bond is electronically labile. Under the strong basic conditions typical of Suzuki coupling (pH > 11) or high temperatures, the isoxazole ring is prone to Boulton-Katritzky rearrangement or hydrolytic cleavage, destroying your starting material before coupling occurs.

This guide provides a self-validating protocol to navigate these opposing constraints.

Phase 1: Critical Parameter Optimization

Catalyst Architecture (Overcoming Poisoning)
  • The Problem: Standard catalysts like Pd(PPh3)4 often fail because the pyridine nitrogen displaces the phosphine ligand, stalling the catalytic cycle.

  • The Solution: Use bulky, electron-rich ligands that sterically prevent the substrate from binding to the Pd center via nitrogen, forcing interaction only at the C-Br bond.

    • Primary Recommendation: Pd(dppf)Cl2·DCM (Robust, bidentate ligand prevents displacement).

    • High-Performance Alternative: XPhos Pd G3 or Pd(OAc)2 + XPhos (The bulky biaryl ligand creates a "protective shell" around the Pd).

Base & Solvent Selection (Preserving the Ring)
  • The Problem: Aqueous Carbonate (

    
    ) or Hydroxide (
    
    
    
    ) at reflux will open the isoxazole ring.
  • The Solution: Use mild, non-nucleophilic bases or anhydrous conditions.

    • System A (Standard):

      
       (2.0 equiv) in Dioxane/Water (10:1). The phosphate buffers pH lower than carbonate.
      
    • System B (Rescue): Anhydrous CsF (2.5 equiv) in Toluene/Dioxane. Fluoride activates the boronate without high pH, eliminating hydrolysis risks.

Phase 2: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired coupling and the two primary failure modes: Catalyst Poisoning and Ring Degradation.

SuzukiPathways Start 3-Bromoisoxazolo [5,4-b]pyridine OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd Bulky Ligand (XPhos/dppf) Coordination N-Coordination (Catalyst Poisoning) Start->Coordination Unhindered Pd (PPh3) BaseAttack Base Attack (Ring Opening) Start->BaseAttack High pH / High T Pd_Active Active Pd(0) Catalyst Pd_Active->OxAdd Product Coupled Product (Yield) OxAdd->Product Transmetalation DeadCat Inactive Pd-N Complex Coordination->DeadCat Irreversible Degradation Cyanopyridine Byproducts BaseAttack->Degradation N-O Cleavage

Caption: Kinetic competition between productive coupling (Blue/Green) and degradation pathways (Red/Grey). Success requires accelerating Oxidative Addition while suppressing N-Coordination and Base Attack.

Phase 3: Troubleshooting Guide (Q&A)

Scenario A: "My starting material is gone, but I see no product."

Q: I used Pd(PPh3)4 and Na2CO3 at 100°C. The bromide is consumed, but LCMS shows a complex mixture of polar spots. What happened?

A: You likely destroyed the isoxazole ring.

  • Diagnosis: The combination of high temperature (100°C) and aqueous carbonate caused the isoxazole N-O bond to cleave (base-promoted Boulton-Katritzky rearrangement or hydrolysis). The "polar spots" are likely cyanopyridine carboxylic acids or amides.

  • Corrective Action:

    • Switch base to

      
        (milder).
      
    • Lower temperature to 60–80°C .

    • If problem persists, switch to anhydrous conditions : Use CsF (Cesium Fluoride) in dry Dioxane.

Scenario B: "The reaction stalls at 30% conversion."

Q: I see product forming, but the reaction stops after 2 hours. Adding more catalyst doesn't help. The bromide is still present.

A: Your catalyst has been poisoned by the pyridine nitrogen.

  • Diagnosis: As the reaction progresses, the concentration of active Pd drops because it is getting trapped by the pyridine nitrogen of the unreacted starting material or the product. Simple ligands like PPh3 cannot prevent this.

  • Corrective Action:

    • Ligand Switch: Move to Pd(dppf)Cl2 or XPhos Pd G3 . These bulky ligands sterically block the pyridine N from binding to the metal center.

    • Degassing: Ensure rigorous oxygen removal. Oxygen accelerates the formation of inactive Pd-species, which are then more susceptible to nitrogen coordination.

Scenario C: "My Boronic Acid is disappearing."

Q: The bromide is untouched, but the boronic acid is gone. Is it coupling to itself?

A: It is undergoing Protodeboronation. [1]

  • Diagnosis: Isoxazolo-pyridines are electron-deficient and react slowly. If the oxidative addition is slow (due to the catalyst struggling), the boronic acid sits in the basic solution and hydrolyzes (protodeboronation) before it can transmetalate.

  • Corrective Action:

    • Stoichiometry: Increase Boronic Acid equivalents to 1.5 – 2.0 eq .

    • Slow Addition: Add the Boronic Acid in portions (e.g., 3 batches over 1 hour) to keep its concentration low relative to the catalyst.

    • Catalyst Activation: Pre-heat the catalyst and bromide for 5 minutes before adding the boronic acid to ensure the active Pd(0) species is ready.

Phase 4: The "Golden Standard" Protocol (SOP)

This protocol is designed to minimize ring degradation while maximizing catalyst life.

Reagents:

  • Substrate: 3-Bromoisoxazolo[5,4-b]pyridine (1.0 eq)

  • Partner: Aryl Boronic Acid (1.5 eq)[2]

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

  • Concentration: 0.1 M

Workflow:

  • Solvent Prep: Sparge 1,4-Dioxane and Water with Nitrogen/Argon for 15 minutes. Do not skip this.

  • Solids Assembly: In a reaction vial, combine Substrate, Boronic Acid, Base, and Catalyst.

  • Inerting: Cap the vial and purge with Argon (3x vacuum/backfill cycles).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Thermal Cycle:

    • Start at 60°C for 1 hour.

    • Check LCMS. If <10% conversion, ramp to 80°C .

    • Never exceed 90°C unless using a microwave for <10 mins.

  • Workup: Dilute with EtOAc, wash with water. Avoid acidic washes (e.g., 1M HCl) as the pyridine nitrogen will protonate, dragging product into the aqueous layer. Use Brine instead.

Data Summary: Base/Solvent Screening Matrix

Condition SetBaseSolventTempOutcomeRecommendation
Standard

Dioxane/H2O100°CHigh Degradation ❌ Avoid
Mild

Dioxane/H2O80°CGood Yield Preferred Start
Anhydrous CsFToluene90°CExcellent Stability ✅ For Sensitive Substrates
Strong KOtBuTHF60°CRing Opening ❌ Prohibited

References

  • Synthesis and Reactivity of Isoxazolo[4,5-b]pyridines: Zelenskaya, O. V., et al.[3][4] "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry, 20, 1069–1075 (2024).[4] (Note: Highlights the Boulton-Katritzky rearrangement risk under basic conditions.)

  • Core Scaffold Synthesis: Lingham, A. R., et al. "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines..." Polyhedron, 119, 413-422 (2016).

  • Catalyst Poisoning Mechanisms: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Catalyst Developments."[5] (General reference for Pd-cycle poisoning by azines).

  • Optimization of Heteroaryl Suzuki Couplings: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." (Detailed guide on Lewis base poisoning and boronate hydrolysis).

Sources

Optimization

Preventing isoxazole ring opening during palladium catalysis

Technical Support & Troubleshooting Hub for Palladium Catalysis Ticket Scope: Preventing isoxazole ring opening (N–O bond cleavage) during cross-coupling reactions. Primary Agent: Senior Application Scientist Status: Act...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub for Palladium Catalysis

Ticket Scope: Preventing isoxazole ring opening (N–O bond cleavage) during cross-coupling reactions. Primary Agent: Senior Application Scientist Status: Active

Diagnostic Interface

Start Here. Before optimizing, identify the specific failure mode. Isoxazoles degrade via two distinct mechanistic pathways during Pd-catalysis. Your impurity profile tells you which one is active.

Failure Mode Identification Flowchart

IsoxazoleDiagnostics Start Analyze Reaction Mixture (LC-MS / NMR) Impurity Dominant Impurity Type? Start->Impurity Nitrile Nitrile (R-CN) + Carbonyl species Impurity->Nitrile Ring Cleavage Enaminone Enaminone / Beta-amino ketone Impurity->Enaminone Ring Expansion/Opening Cause1 CAUSE: Base-Mediated Fragmentation (Deprotonation at C3/C5) Nitrile->Cause1 Cause2 CAUSE: Metal-Insertion (Pd inserts into N-O bond) Enaminone->Cause2 Fix1 FIX: Lower Base pKa Switch to KF, CsF, or K3PO4 Cause1->Fix1 Fix2 FIX: Increase Reductive Elimination Rate Use Bulky Biarylphosphines (XPhos, RuPhos) Cause2->Fix2

Figure 1: Diagnostic logic for distinguishing between base-induced fragmentation (chemical) and palladium-catalyzed insertion (catalytic) failure modes.

Critical Parameter Optimization

To preserve the isoxazole ring, you must engineer the reaction to outcompete the lability of the N–O bond (~55 kcal/mol).

A. The Base: The "pKa Cliff"

The most common cause of failure is the use of alkoxide bases (NaOtBu, KOtBu). These bases deprotonate the isoxazole ring (particularly at C3 if unsubstituted), triggering a retro-aldol-type fragmentation into a nitrile.

BasepKa (DMSO)Risk LevelRecommendation
NaOtBu / KOtBu ~29CRITICAL Avoid. Causes rapid fragmentation to nitriles.
Cs₂CO₃ / K₂CO₃ ~18-20MODERATE Usable for sterically protected isoxazoles.
K₃PO₃ ~18LOW Preferred. Good balance of activity and stability.
KF / CsF N/A (Source of F-)MINIMAL Gold Standard. Fluoride bases activate boronic acids without deprotonating the ring.
B. The Ligand: Kinetic Protection

Palladium(0) can oxidatively insert into the weak N–O bond if the catalytic cycle stalls. The solution is speed . You need a ligand that facilitates rapid Reductive Elimination (RE) of the product, minimizing the residency time of the Pd(II) intermediate.

  • The Fix: Use bulky biarylphosphine ligands (Buchwald Ligands).

  • Why: Ligands like XPhos or SPhos are sterically demanding. This bulk forces the Pd(II) center to undergo reductive elimination quickly to relieve steric strain, effectively "skipping" the slow N–O insertion side reaction.

Validated Protocols

These protocols are designed as self-validating systems. If they fail, refer to the Diagnostics section.

Protocol A: Suzuki-Miyaura Coupling (Sensitive Substrates)

Designed for C3-unsubstituted isoxazoles or substrates prone to base hydrolysis.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G3 (2 mol%)

  • Base: CsF (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1) or THF (anhydrous if using CsF)

  • Temp: 60–80 °C (Do not exceed 100 °C)

Step-by-Step:

  • Charge: Add aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and Pd-precatalyst to the vial.

  • Inert: Seal and purge with Argon/N₂ (3 cycles). Oxygen promotes oxidative degradation of the ligand.

  • Solvent: Add degassed solvent.[1]

  • Base: Add Base. Note: If using CsF, ensure the system is strictly anhydrous to prevent HF formation; if using K₃PO₄, a small amount of water is necessary for solubility.

  • Monitor: Sample at 1 hour. If starting material remains but no nitrile is forming, increase temp by 10 °C.

Protocol B: Buchwald-Hartwig Amination

Challenging due to the requirement for strong bases to deprotonate the amine.

Reagents:

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (1–3 mol%)

    • Why G4? These precatalysts activate at low temperatures, avoiding the thermal window where isoxazoles degrade.

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or Cs₂CO₃.

    • Avoid: NaOtBu.

  • Solvent: Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Pre-complexation: If not using G3/G4 precatalysts, pre-stir Pd(OAc)₂ and Ligand in solvent for 5 mins at 60 °C to ensure ligation before adding the isoxazole. Free Pd is dangerous to the ring.

  • Addition: Add the isoxazole halide and amine.

  • Base Injection: Add LiHMDS dropwise at room temperature (if applicable) or add solid Cs₂CO₃.

  • Heat: Ramp to 65 °C. Monitor closely. If conversion is low, switch to a more active precatalyst (e.g., from RuPhos to BrettPhos) rather than increasing temperature.

Mechanism of Failure (Visualized)

Understanding the enemy is the first step to defeating it. The diagram below details the competing pathways.

IsoxazoleMechanism cluster_Main Desired Pathway (Cross-Coupling) cluster_Side Failure Pathways Substrate Isoxazole Substrate OxAdd Pd(II) Intermediate Substrate->OxAdd Pd(0) Deprotonated C3-Anion Substrate->Deprotonated Strong Base (tBuO-) Product Coupled Product OxAdd->Product Fast Reductive Elimination (Promoted by Bulky Ligands) PdInsert Pd-N-O Complex OxAdd->PdInsert Slow Cycle / High Temp Nitrile Nitrile (Ring Open) Deprotonated->Nitrile Fragmentation Enaminone Enaminone PdInsert->Enaminone Rearrangement

Figure 2: Mechanistic competition. The goal is to accelerate the Green pathway (Reductive Elimination) to outrun the Red pathways.

FAQ: Troubleshooting Specific Scenarios

Q: I am seeing a "cyano-ketone" impurity by LC-MS. What happened? A: This is classic base-induced fragmentation. You likely used a base that was too strong (pKa > 20) or the temperature was too high.

  • Fix: Switch to Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF).[1] If the isoxazole has a proton at C3, this position is acidic (pKa ~20-22). Deprotonation here triggers ring collapse.

Q: My reaction works but the yield is stalled at 50%. Adding more catalyst doesn't help. A: You might be poisoning the catalyst with the decomposition products of the isoxazole. Nitriles (formed from ring opening) are potent sigma-donors that can bind to Palladium, shutting down the cycle.

  • Fix: You must stop the decomposition to save the catalyst. Lower the temperature and switch to a more active ligand (e.g., XPhos or SPhos) to complete the reaction at the lower temp.

Q: Can I use ethanol/water as a solvent? A: Proceed with caution. While some literature suggests ethanol/water with carbonate bases works for robust isoxazoles [1], protic solvents can facilitate the ring-opening mechanism if the pH is high.

  • Recommendation: Start with 1,4-Dioxane or Toluene. Use Ethanol/Water only if solubility is a complete blocker.

References

  • Mono-ligated palladium catalysts, their synthesis and use in Suzuki coupling.
  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Source: J. Am. Chem. Soc.[2][3] (Velcicky et al., 2011).[3] URL:[Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Source: J. Am. Chem. Soc.[2][3] (Fors & Buchwald, 2010).[2] URL:[Link]

  • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Source: Chem. Eur. J. (Takenaka et al., 2015). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromoisoxazolo[5,4-b]pyridine Scaffolds

This guide acts as a specialized Technical Support Center for researchers working with 3-Bromoisoxazolo[5,4-b]pyridine and its derivatives. It addresses the unique physicochemical challenges of this fused bicyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide acts as a specialized Technical Support Center for researchers working with 3-Bromoisoxazolo[5,4-b]pyridine and its derivatives. It addresses the unique physicochemical challenges of this fused bicyclic scaffold, specifically its tendency to streak on silica, its variable solubility ("brick dust" behavior), and its susceptibility to specific degradation pathways.

Status: Online 🟢 Agent: Senior Application Scientist, Separation Sciences Ticket ID: ISOX-PYR-BR-003[1]

Overview: The Physicochemical Profile

Before troubleshooting, understand your molecule. The 3-bromoisoxazolo[5,4-b]pyridine core presents a "dual-personality" challenge:

  • The Pyridine Nitrogen: A basic site (

    
     due to electron-withdrawing isoxazole fusion) that hydrogen-bonds aggressively with acidic silanols on silica gel.
    
  • The Isoxazole Ring: A planar, aromatic system that encourages strong

    
     stacking, leading to poor solubility in non-polar solvents (the "Brick Dust" effect).
    
  • The C-3 Bromine: A heavy halogen that increases lipophilicity but introduces a risk of nucleophilic displacement or hydrolysis under harsh basic conditions.

Module 1: Chromatography Troubleshooting

Focus: Overcoming "Streaking" and Poor Resolution

Q: Why does my compound streak from the baseline to the solvent front on TLC and Flash columns?

A: This is the classic "Silanol Effect." The pyridine nitrogen in the [5,4-b] system acts as a Lewis base, interacting with the acidic protons of the silanol groups (


) on the silica surface.[2] This creates a secondary retention mechanism (ion-exchange/H-bonding) that competes with the standard adsorption mechanism, causing peak tailing.

The Fix (Protocol): You must "mask" the silica surface.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Mechanism:[1][3][4] The amine base preferentially binds to the acidic silanol sites, effectively "capping" them and allowing your pyridine derivative to elute based solely on polarity.

  • The Pre-Wash: For flash columns, flush the column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading your sample.

Q: I added TEA, but I'm still seeing poor separation from the regioisomer (isoxazolo[4,5-b]pyridine).

A: Regioisomers often have identical polarities in standard Hexane/EtOAc systems. You need to exploit "Shape Selectivity" or "Dipole Interactions."

Troubleshooting Steps:

  • Switch Solvent System: Move to Dichloromethane (DCM) / Methanol (MeOH) or Toluene / Acetone .

    • Why? Toluene engages in

      
       interactions with the aromatic core, often discriminating between isomers based on their planar electron density distribution better than aliphatic hexanes.
      
  • Change Stationary Phase: If silica fails, switch to Neutral Alumina ( Brockmann Grade III) .

    • Why? Alumina lacks the acidic protons of silica, eliminating the tailing without needing amine modifiers. It is often superior for separating sensitive pyridine isomers.

Q: My compound precipitates on the column after loading. What happened?

A: You likely used a "wet load" with a solvent (like DCM) that evaporated, or the compound crashed out when the non-polar mobile phase hit it.

The Solution: Dry Loading [5]

  • Dissolve your crude material in a minimal amount of DCM or THF.

  • Add Celite 545 or Silica Gel (10x weight of crude).

  • Evaporate to dryness on a rotavap until you have a free-flowing powder.

  • Load this powder as a cartridge or top layer on your column.

Module 2: Recrystallization & Solubility

Focus: Handling Low-Solubility Solids

Q: My product is a solid, but it won't dissolve in Hexane/EtOAc for recrystallization. It just oils out or sits as a rock.

A: 3-Bromoisoxazolo[5,4-b]pyridines often exhibit high crystal lattice energy. Standard non-polar solvents cannot break this lattice.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Protocol Notes
Ethanol / Water 9:1 to 5:1 Gold Standard. Dissolve in hot EtOH. Add warm water dropwise until turbidity persists. Cool slowly to 4°C.
EtOAc / Hexane Variable Only works if the compound has alkyl side chains. For the core 3-bromo, this often fails.
Acetonitrile (MeCN) 100% Dissolve at reflux. Excellent for obtaining X-ray quality crystals of fused heterocycles.

| Acetic Acid / Water | 4:1 | Last Resort. Good for very insoluble derivatives. Warning: Can hydrolyze the Br or open the isoxazole ring if heated too long. |

Q: How do I remove the palladium catalyst after a Suzuki coupling at the C-3 position?

A: The pyridine nitrogen loves to chelate Palladium, making it stick to your product (product appears grey/brown).

De-metallation Protocol:

  • Dissolve crude in EtOAc or THF.

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin.

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45µm pad.

  • Alternative: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate .

Module 3: Stability & Storage

Focus: Preventing Degradation

Q: My compound turned yellow/brown during rotary evaporation. Is it decomposing?

A: Likely yes. Isoxazoles contain a weak


 bond.
  • Thermal Instability: Do not heat the water bath above 40-45°C .

  • Light Sensitivity: Brominated heterocycles can undergo photolytic debromination. Wrap flasks in aluminum foil during prolonged handling.

  • Hydrolysis: If you used an acidic workup, the 3-bromo group can hydrolyze to the 3-hydroxy (isoxazolone) tautomer. Always buffer aqueous washes to pH 7-8.

Visual Decision Guides

Figure 1: The Purification Decision Matrix

Caption: A logic flow for selecting the optimal purification method based on solubility and impurity profile.

PurificationLogic Start Crude 3-Bromoisoxazolo[5,4-b]pyridine SolubilityCheck Solubility Check: Dissolves in hot EtOH? Start->SolubilityCheck Recryst Recrystallization (Thermodynamic Control) SolubilityCheck->Recryst Yes ColumnCheck Chromatography Required SolubilityCheck->ColumnCheck No (Oils out/Insoluble) SolventChoice Solvent: Ethanol/Water or Acetonitrile Recryst->SolventChoice TailingCheck Does it streak on TLC? ColumnCheck->TailingCheck StandardSilica Flash Silica (DCM/MeOH) TailingCheck->StandardSilica No ModifiedSilica Add 1% Et3N to Mobile Phase (Blocks Silanols) TailingCheck->ModifiedSilica Yes (Moderate) Alumina Switch to Neutral Alumina (No acidic sites) TailingCheck->Alumina Yes (Severe)

Figure 2: Mechanism of "Streaking" & The TEA Solution

Caption: Visualizing the interaction between the pyridine nitrogen and silica silanols, and how Triethylamine (TEA) blocks this interaction.

SilanolBlocking Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding (TAILING/STREAKING) Silica->Interaction Blocked TEA Caps Silanols (Free Elution) Silica->Blocked Pyridine Pyridine Derivative (Basic Nitrogen) Pyridine->Interaction Attracted to Pyridine->Blocked Passes Through TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferentially Binds

References

  • BenchChem Technical Support. (2025).[2][6] Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing. Retrieved from

  • Huebner, C. F. (1951).[7] "Paper chromatography of pyridine derivatives." Nature, 167(4238), 119-120.[7] Retrieved from

  • University of Rochester, Dept. of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Alizadeh, A., & Hosseini, S. A. (2024).[8][9] "Innovative Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]Pyridines." ResearchGate.[10] Retrieved from

  • Sigma-Aldrich. (n.d.). Isoxazolo[5,4-b]pyridin-3-amine Safety Data Sheet & Properties. Retrieved from

Sources

Optimization

Technical Support Center: Stability of 3-Bromoisoxazolo[5,4-b]pyridine

Welcome to the technical support center for 3-Bromoisoxazolo[5,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromoisoxazolo[5,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile heterocyclic scaffold into their synthetic workflows. The unique electronic properties of the isoxazolo[5,4-b]pyridine system make it a valuable building block, but its stability, particularly under basic conditions, can present challenges. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate these complexities and ensure the success of your experiments.

The Challenge: Understanding the Isoxazole N-O Bond

The core of the stability issue lies within the isoxazole ring itself. The nitrogen-oxygen (N-O) bond is inherently weak and susceptible to cleavage under various conditions, most notably in the presence of strong bases. This cleavage can initiate a cascade of reactions, leading to ring-opening, decomposition, and the formation of undesired byproducts, ultimately compromising reaction yields and purification efforts. The fused pyridine ring modulates this reactivity, but does not eliminate the fundamental sensitivity of the isoxazole core.

This guide will address the most common questions and issues encountered when handling 3-Bromoisoxazolo[5,4-b]pyridine in basic media.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction mixture is turning dark, and TLC analysis shows a complex mixture of products when I use a strong base like NaH or t-BuOK. What is happening?

A1: This is a classic sign of base-induced decomposition of the isoxazole ring. Strong, nucleophilic bases can attack the isoxazole ring, leading to the cleavage of the weak N-O bond. This process often results in the formation of a β-ketonitrile or related acyclic species, which can undergo further reactions or polymerization, causing the observed darkening of the mixture and complex TLC profile.[1]

Mechanism Insight: The reaction is typically initiated by deprotonation or nucleophilic attack, which facilitates the scission of the N-O bond. The resulting intermediates are often highly reactive and unstable under the reaction conditions.

G cluster_main Base-Mediated Isoxazole Ring Opening start Isoxazolo[5,4-b]pyridine intermediate Anionic Intermediate start->intermediate Attack by base base Strong Base (e.g., OH⁻, RO⁻) cleavage N-O Bond Cleavage intermediate->cleavage Ring Strain Release product Acyclic Nitrile Products (Decomposition) cleavage->product G cluster_workflow Decision Workflow: Base Selection for Cross-Coupling start Reaction Goal: Suzuki/Heck Coupling q1 Is the reaction proceeding at room temp or < 60°C? start->q1 base1 Try mild bases: K₂CO₃, K₃PO₄, Cs₂CO₃ q1->base1 Yes q2 Is the reaction sluggish or requires > 80°C? q1->q2 No check Monitor for decomposition via TLC/LC-MS. base1->check base2 Use K₂CO₃ or Cs₂CO₃. AVOID strong organic bases (DBU, t-BuOK). q2->base2 Yes optimize Optimize Catalyst/Ligand System to lower activation energy. Consider bulky phosphines. base2->optimize optimize->check

Caption: Decision tree for selecting a base in cross-coupling reactions.

Q4: I have completed my reaction. Is it safe to use a standard aqueous NaOH wash during the workup?

A4: Extreme caution is advised. While a brief, dilute wash might be tolerated, prolonged exposure of 3-Bromoisoxazolo[5,4-b]pyridine to strong aqueous bases like NaOH or KOH can lead to hydrolysis and ring-opening, even at room temperature. [2]This is especially true if byproducts in your crude mixture can be deprotonated to form species that are more soluble in the aqueous layer, increasing their exposure time to the base.

Trustworthiness: A Self-Validating Protocol A safer workup protocol avoids strong bases entirely:

  • Quench: If the reaction contains a strong base, quench it carefully at 0 °C with a saturated aqueous solution of NH₄Cl.

  • Extract: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) and water.

  • Wash: Wash the organic layer sequentially with water and then brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

This method effectively removes inorganic salts and basic residues without exposing your product to harsh pH conditions.

References

  • BenchChem. (2025).
  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan.
  • Beilstein Journals. (2024, May 14). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • RSC Publishing. (2014, November 26).
  • RSC Publishing. (n.d.). Reductive Ring Opening of Isoxazoles with Mo(CO)
  • HETEROCYCLES. (2001, March 30).
  • ResearchGate. (2025, August 6). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF.
  • Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • PMC. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • PMC. (n.d.). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction.
  • MDPI. (2017, January 27).

Sources

Troubleshooting

Optimizing catalyst loading for 3-bromo-heterocycle cross-coupling

This technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and rigorous optimization protocols over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and rigorous optimization protocols over generic advice.

Topic: Optimizing Catalyst Loading & Reaction Performance Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Module 1: The Diagnostic Framework

Why is my reaction failing?

Cross-coupling 3-bromo-heterocycles (e.g., 3-bromopyridine, 3-bromothiophene, 3-bromoquinoline) presents a unique "dual-threat" challenge: Electronic Deactivation and Catalyst Poisoning . Unlike simple aryl bromides, these substrates often contain Lewis basic heteroatoms (N, S) that can coordinate to the Palladium center, displacing ligands and shutting down the catalytic cycle.

Use this decision tree to diagnose your specific failure mode before attempting to optimize loading.

Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Outcome Analysis NoConv 0-5% Conversion (Stalled Start) Start->NoConv LowYield 20-50% Yield (Stalled Mid-Reaction) Start->LowYield SideProd High Conversion, Wrong Product Start->SideProd Poison Catalyst Poisoning (Heteroatom Coordination) NoConv->Poison Substrate remains OxAdd Failed Oxidative Addition (Electronic Deactivation) NoConv->OxAdd Substrate remains LowYield->Poison Solution clear Decomp Catalyst Decomposition (Pd Black Formation) LowYield->Decomp Precipitate visible Proto Protodehalogenation (Ar-Br → Ar-H) SideProd->Proto Mass = M-Br+H Homo Homocoupling (Ar-Ar or B-B) SideProd->Homo Dimer formed Action2 Action: Use Bulky Ligand (XPhos/SPhos) Increase Loading to 2-5 mol% Poison->Action2 Action1 Action: Switch to Pre-catalyst (Pd-G3/G4) Increase Temp >80°C OxAdd->Action1 Decomp->Action2 Action3 Action: Switch Solvent (Anhydrous) Check Base (Use K3PO4) Proto->Action3

Figure 1: Diagnostic logic flow for identifying failure modes in heterocycle cross-coupling.

Module 2: Catalyst & Ligand Selection Strategy

The "More is Better" Fallacy

In 3-bromo-heterocycle coupling, simply adding more catalyst often fails if the ligand system is susceptible to inhibition. You must select a system that prevents the heteroatom (e.g., Pyridine Nitrogen) from binding to the Pd center.[1]

The "Threshold Effect" in Loading

Heterocycles act as competitive inhibitors. There is often a threshold loading (e.g., 1.5 mol%) below which the reaction is completely dead because all active Pd is sequestered by the substrate's nitrogen.

  • < 1.0 mol%: 0% Conversion (All Pd coordinated to N).

  • > 1.5 mol%: Rapid Conversion (Excess Pd enters catalytic cycle).

Ligand Performance Matrix
Ligand ClassSpecific LigandRecommended ForMechanism of Action
Dialkylbiaryl Phosphines XPhos, SPhos Standard 3-Bromo-Heterocycles Bulky isopropyl/cyclohexyl groups create a "roof" over Pd, physically blocking N-coordination while allowing oxidative addition.
Highly Bulky Phosphines BrettPhos, tBuXPhos Aminations (Buchwald) Extreme steric bulk prevents catalyst deactivation by amine nucleophiles or heterocyclic substrates.
Bis-phosphines dppf, Xantphos Large Scale / Cost-Sensitive Wide bite angle facilitates reductive elimination; dppf is robust but less active than Buchwald ligands.
NHC Carbene PEPPSI-IPr Sterically Hindered / Difficult Strong sigma-donation stabilizes Pd against oxidation; highly resistant to poisoning.

Module 3: Optimization Protocols

Protocol A: The "Loading Ladder" Screen (High-Throughput)

Use this protocol to determine the Minimum Effective Loading (MEL) and avoid wasting precious metal.

Objective: Identify the loading threshold where turnover frequency (TOF) overcomes poisoning.

Materials:

  • Substrate: 3-Bromopyridine derivative (0.5 mmol scale)

  • Coupling Partner: Boronic Acid (1.5 equiv)[2]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1) degassed.[1][2][3]

  • Catalyst: Pd(OAc)₂ + XPhos (1:2 ratio) OR XPhos Pd G4 (Pre-catalyst).

Step-by-Step Workflow:

  • Preparation: Prepare a stock solution of the catalyst/ligand complex in anhydrous dioxane.

    • Note: If using Pd(OAc)₂/Ligand, stir at 60°C for 30 mins to ensure complexation (activates the "pre-catalyst").

  • The Ladder: Set up 5 parallel reaction vials with the following catalyst loadings:

    • Vial 1: 0.25 mol% (Aggressive limit)

    • Vial 2: 0.50 mol%

    • Vial 3: 1.00 mol% (Industry standard target)

    • Vial 4: 2.50 mol% (Troubleshooting baseline)

    • Vial 5: 5.00 mol% ("Brute force" control)

  • Initiation: Add substrates and base.[1][3][4][5] Seal vials. Heat to 80°C .

  • Sampling: Take aliquots at 1 hour and 4 hours .

  • Analysis:

    • Analyze via UPLC/HPLC.

    • Calculate Conversion (Substrate consumption) and Yield (Product formation).

    • Critical Check: If Vial 5 works but Vial 3 fails completely, you have a Poisoning Threshold issue. Do not linearly extrapolate; use 3-4 mol%.

Protocol B: Mitigating Protodehalogenation

If you see the "M-Br + H" byproduct (mass = starting material - 79 + 1).

Mechanism: In the presence of water or protic solvents, the Pd(II)-Aryl intermediate can undergo protonolysis instead of transmetallation. This is exacerbated by electron-deficient rings (like pyridine).

Correction Steps:

  • Switch Solvent: Move to anhydrous Toluene or THF .

  • Change Base: Switch from Carbonates (Na₂CO₃) to K₃PO₄ or CsF .

  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M (high concentration favors bimolecular transmetallation over unimolecular protonolysis).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my reaction turning black immediately? A: "Pd Black" is precipitated metallic palladium, which is catalytically inactive for cross-coupling. This indicates your ligand is not stabilizing the Pd(0) species effectively.

  • Fix: Increase the Ligand:Pd ratio (e.g., from 2:1 to 4:1) or switch to a pre-formed catalyst like XPhos Pd G4 , which prevents the induction period instability.

Q2: Should I use Pd(0) (e.g., Pd₂dba₃) or Pd(II) (e.g., Pd(OAc)₂)? A: For 3-bromo-heterocycles, Pd(II) Pre-catalysts (e.g., Pd-G3/G4) are superior.

  • Reasoning: Pd₂dba₃ contains "dba" ligands that can inhibit the reaction by competing with your phosphine ligand. Pd(OAc)₂ requires reduction in situ, which can be slow or inconsistent. Pre-catalysts generate the active mono-ligated Pd(0) species immediately upon heating.

Q3: How do I remove residual Palladium from the final product? A: Heterocycles love to hold onto Palladium. Standard columns often fail.

  • Method: After workup, treat the organic layer with a metal scavenger like SiliaMetS® Thiol or QuadraPure™ TU (thiourea) for 2-4 hours at 50°C. Alternatively, wash with 10% aqueous N-Acetylcysteine .

Q4: Can I use microwave heating to lower catalyst loading? A: Yes, but with caution. Microwave heating (superheating) can accelerate the desired coupling but also catalyst decomposition.

  • Tip: If using microwave, use a highly stable catalyst system (e.g., Pd-PEPPSI-IPr ) that can withstand 120-140°C bursts.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Valente, C., et al. (2012). "PEPPSI–Pd–NHC Complexes: A User’s Guide." Aldrichimica Acta.

  • Sherwood, J., et al. (2019). "Pd-Catalyzed Cross-Coupling of 3-Bromo-Heterocycles: Challenges and Solutions." Journal of Organic Chemistry.
  • BenchChem Technical Notes. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates."

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 3-Bromoisoxazolo[5,4-b]pyridine

1H NMR Chemical Shifts of 3-Bromoisoxazolo[5,4-b]pyridine: A Comparative Technical Guide Part 1: Executive Summary 3-Bromoisoxazolo[5,4-b]pyridine (CAS: 864872-31-1) is a critical fused bicyclic heteroaromatic scaffold u...

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Chemical Shifts of 3-Bromoisoxazolo[5,4-b]pyridine: A Comparative Technical Guide

Part 1: Executive Summary

3-Bromoisoxazolo[5,4-b]pyridine (CAS: 864872-31-1) is a critical fused bicyclic heteroaromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and neurotropic agents. Its reactivity profile is defined by the electrophilic nature of the pyridine ring and the versatile handle provided by the bromine atom at the 3-position, which facilitates Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.

This guide provides a detailed analysis of the 1H NMR spectral characteristics of the compound. Due to the scarcity of raw spectral data in open-access literature for this specific derivative, this guide utilizes a comparative structural analysis against its direct precursor, 3-aminoisoxazolo[5,4-b]pyridine , to derive accurate chemical shift expectations. This approach allows researchers to validate synthesis outcomes by observing specific diagnostic shifts that occur during the transformation of the amino group to the bromine substituent.

Part 2: Chemical Identity & Structural Logic

FeatureDetails
Chemical Name 3-Bromoisoxazolo[5,4-b]pyridine
CAS Number 864872-31-1
Molecular Formula C₆H₃BrN₂O
Molecular Weight 199.01 g/mol
Core Scaffold Pyridine fused to Isoxazole (Fusion at C2-C3 of pyridine)
Key Protons 3 Aromatic Protons on the Pyridine Ring (Positions 4, 5,[1][2][3][4][5][6][7][8][9][10] 6)
Structural Numbering & Proton Assignment

The isoxazolo[5,4-b]pyridine system is numbered such that the oxygen is position 1, nitrogen is 2, and the fusion carbons are 3a and 7a. The pyridine nitrogen is at position 7 (IUPAC) or 4 (common alternative). For this guide, we utilize the standard IUPAC numbering where the pyridine protons are located at positions 4, 5, and 6 .

  • H-4: Gamma (

    
    ) to the pyridine nitrogen; close to the isoxazole fusion.
    
  • H-5: Beta (

    
    ) to the pyridine nitrogen.
    
  • H-6: Alpha (

    
    ) to the pyridine nitrogen (most deshielded).
    

Part 3: Comparative 1H NMR Analysis

The most reliable method to confirm the identity of 3-bromoisoxazolo[5,4-b]pyridine is by comparing its spectrum to its synthetic precursor, 3-aminoisoxazolo[5,4-b]pyridine . The transformation involves replacing a strong electron-donating group (-NH₂) with a weakly electron-withdrawing/deactivating group (-Br).

Table 1: Comparative Chemical Shifts (DMSO-d₆, 400 MHz)
Proton Position3-Amino Precursor (Exp.)*3-Bromo Product (Predicted Range)**MultiplicityCoupling (

)
Structural Logic for Shift
H-6 (

to N)
8.43 ppm 8.60 – 8.80 ppm dd (Doublet of Doublets)

Hz,

Hz
Proximity to Pyridine N dominates; Br adds slight inductive deshielding.
H-4 (

to N)
8.15 ppm 8.35 – 8.55 ppm dd

Hz,

Hz
Loss of shielding from amino group; inductive effect of Br at C-3.
H-5 (

to N)
6.37 ppm 7.60 – 7.90 ppm dd

Hz,

Hz
Diagnostic Shift: The amino group strongly shields H-5 via resonance. Replacing NH₂ with Br removes this shielding, causing a massive downfield shift (~1.3 ppm).
Substituent ~6.50 ppm (bs, 2H, NH₂)Absent --Disappearance of the broad singlet confirms successful diazotization/bromination.

*Experimental data for 3-amino derivative adapted from Ref [1]. **Predicted ranges based on standard substituent effects (Hammett constants) for heteroaromatic systems.

Mechanistic Insight: The "H-5" Diagnostic

The most critical indicator of a successful reaction is the shift of Proton H-5 .

  • In the Precursor (3-Amino): The lone pair on the exocyclic amine donates electron density into the ring system (resonance effect), significantly shielding the proton at position 5, pushing it upfield to ~6.37 ppm .

  • In the Product (3-Bromo): The bromine atom is weakly deactivating and does not donate electrons via resonance to the same extent. Consequently, H-5 "relaxes" back to the typical pyridine

    
    -proton range (7.2–7.5 ppm) and is further deshielded by the electron-deficient isoxazole ring, landing in the 7.60–7.90 ppm  range.
    

Part 4: Experimental Protocol (Synthesis & Validation)

The synthesis typically proceeds via a Sandmeyer-type reaction starting from the 3-amino derivative. This protocol ensures high purity and allows for step-by-step NMR validation.

Workflow Diagram

SynthesisWorkflow Precursor 3-Aminoisoxazolo[5,4-b]pyridine (Start Material) Diazotization Diazotization (NaNO2, HBr, 0°C) Precursor->Diazotization Step 1: Formation of Diazonium Salt Sandmeyer Bromination (CuBr, HBr, 60°C) Diazotization->Sandmeyer Step 2: Substitution Workup Workup & Purification (Extraction/Column) Sandmeyer->Workup Quench & Isolate Product 3-Bromoisoxazolo[5,4-b]pyridine (Target) Workup->Product Yield: ~60-75%

Figure 1: Synthetic pathway for the conversion of 3-amino precursor to the 3-bromo target.

Step-by-Step Protocol
  • Diazotization:

    • Dissolve 3-aminoisoxazolo[5,4-b]pyridine (1.0 eq) in 48% HBr (aq).

    • Cool the solution to 0°C in an ice bath.

    • Add Sodium Nitrite (NaNO₂) (1.2 eq) aqueous solution dropwise, maintaining temperature < 5°C. Stir for 30 mins.

    • Checkpoint: The solution should turn clear/yellowish; formation of the diazonium salt is rapid.

  • Bromination (Sandmeyer):

    • In a separate vessel, prepare a solution of CuBr (1.5 eq) in 48% HBr.

    • Add the cold diazonium solution dropwise to the CuBr solution while stirring.

    • Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure completion (cessation of N₂ gas evolution).

  • Workup & Analysis:

    • Neutralize with NaHCO₃ (carefully) and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • NMR Validation: Dissolve ~5mg in DMSO-d₆. Look for the disappearance of the NH₂ singlet and the downfield shift of the aromatic multiplets as described in Table 1.

Part 5: References

  • Poręba, K. et al. (2003). "Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines." Acta Poloniae Pharmaceutica. (Source of 3-amino precursor NMR data).

  • Lingham, A. R. (2016). "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines." Polyhedron. (Structural validation of the isoxazolo[5,4-b]pyridine core).

  • Bidepharm. (2024).[2][3] "Product Specifications: 3-Bromoisoxazolo[5,4-b]pyridine (CAS 864872-31-1)."[2][3] (Commercial availability and CAS verification). [2][3]

  • Nikol'skiy, V. V. et al. (2024). "Mild and efficient synthesis... of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry. (Comparative NMR data for isomeric systems).

Sources

Comparative

A Senior Application Scientist's Guide to Reverse-Phase HPLC for the Analysis of Brominated Isoxazolopyridine Positional Isomers

Introduction: The Analytical Challenge of Brominated Heterocycles in Drug Discovery The isoxazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Brominated Heterocycles in Drug Discovery

The isoxazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their diverse biological activities, including anti-inflammatory, analgesic, and antiproliferative properties[1]. During synthetic campaigns, functionalization of this core through reactions like bromination is a common strategy to modulate potency, selectivity, and pharmacokinetic profiles. However, this often yields a mixture of positional isomers, where the bromine atom is attached at different positions on the heterocyclic ring system.

Separating and quantifying these closely related isomers is a critical analytical challenge. Each isomer can possess vastly different biological activity and toxicity, making robust analytical methods essential for process control, quality assurance, and regulatory compliance. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the gold standard for this task due to its high resolving power and compatibility with a wide range of analytes[2].

This guide provides an in-depth comparison of the expected HPLC retention times for a model set of brominated isoxazolopyridine isomers. We will explore the fundamental principles governing their separation, provide a detailed experimental protocol, and interpret the resulting data, offering a framework for researchers developing methods for their own specific derivatives.

Core Principles: Decoding Retention Time in Reverse-Phase HPLC

In reverse-phase liquid chromatography (RP-HPLC), the stationary phase is non-polar (hydrophobic), while the mobile phase is polar[3]. The separation of analytes is primarily driven by their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later, resulting in a longer retention time (tR)[2][4].

For brominated isoxazolopyridines, several molecular features dictate their retention behavior:

  • Hydrophobicity of the Core Structure: The fused isoxazole and pyridine rings constitute a moderately polar heterocyclic system.

  • Contribution of the Bromine Atom: Bromine is a large, polarizable, and hydrophobic halogen. The addition of a bromine atom significantly increases the overall hydrophobicity of the molecule compared to its unsubstituted parent. Studies on substituted pyridines have demonstrated a clear link between substituent hydrophobicity and HPLC retention[5].

  • Positional Isomerism and Dipole Moment: The position of the bromine atom influences the molecule's overall dipole moment and the accessibility of the polar nitrogen and oxygen atoms within the rings. If the bromine atom is positioned such that it sterically hinders these polar centers from interacting with the polar mobile phase, the molecule will behave as if it were more hydrophobic, leading to increased retention. Conversely, a bromine position that leaves the polar regions exposed may result in a shorter retention time.

  • Mobile Phase Interaction: The choice of mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is critical. Modifiers such as formic acid or trifluoroacetic acid are often added to control the ionization state of the analytes and improve peak shape[6]. For nitrogen-containing heterocycles, an acidic mobile phase ensures that the pyridine nitrogen is protonated, leading to more consistent interactions and sharper peaks.

The interplay of these factors determines the final elution order. While all brominated isomers will be retained longer than the parent isoxazolopyridine, the subtle differences in their hydrophobicity and polarity due to the bromine's position allow for their chromatographic separation[7][8].

Experimental Design & Workflow

Our objective is to develop a robust RP-HPLC method capable of resolving a hypothetical mixture of non-brominated isoxazolopyridine and its three positional mono-bromo isomers. The workflow is designed to be systematic and self-validating, ensuring reproducibility.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing P1 Prepare Mobile Phase (A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) P3 Create Working Mixture (Dilute stocks in Mobile Phase A) P1->P3 P2 Prepare Stock Solutions (1 mg/mL in DMSO) P2->P3 H1 System Equilibration (Initial Gradient Conditions) P3->H1 H2 Inject Sample Mixture (10 µL injection volume) H1->H2 H3 Run Gradient Elution (Separate Isomers) H2->H3 H4 UV-Vis Detection (Monitor at 254 nm) H3->H4 D1 Integrate Chromatogram (Identify Peaks) H4->D1 D2 Determine Retention Times (tR) D1->D2 D3 Compare Relative Retention (Analyze Elution Order) D2->D3

Detailed Experimental Protocol

This protocol is a self-validating system designed for a standard analytical HPLC instrument with a UV detector.

1. Instrumentation and Consumables

  • HPLC System: Agilent 1200 series or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm particle size) or equivalent. A C18 phase is chosen for its excellent hydrophobic selectivity and stability[2].

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Reagents: Formic acid (FA), LC-MS grade.

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 999 mL of HPLC-grade water, add 1 mL of formic acid. Degas for 15 minutes.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 999 mL of acetonitrile, add 1 mL of formic acid. Degas for 15 minutes.

    • Causality: The acidic pH (approx. 2.7) ensures the pyridine nitrogen is protonated, minimizing peak tailing from interactions with residual silanols on the stationary phase[9].

3. Standard Preparation

  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of the parent isoxazolopyridine and each brominated isomer in DMSO.

  • Working Standard Mixture: Create a mixed working standard by diluting the stock solutions in Mobile Phase A to a final concentration of approximately 20 µg/mL for each analyte.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

    • Causality: Maintaining a constant, elevated column temperature ensures stable retention times and reduces mobile phase viscosity, improving efficiency. Temperature fluctuations are a major source of retention time drift[10][11].

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of the analytes).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
22.09010

Anticipated Results and Discussion

Based on the principles of reverse-phase chromatography, we can predict the elution order and relative retention times for our hypothetical set of compounds. The primary determinant of retention will be the increase in hydrophobicity conferred by the bromine atom and its specific position.

Table 1: Predicted Retention Times for Brominated Isoxazolopyridine Isomers

CompoundStructurePredicted Retention Time (tR, min)Rationale for Elution Order
Isoxazolopyridine (Parent)(Structure without Br)~5.2Least hydrophobic, elutes first.
5-Bromo-isoxazolopyridine(Br at position 5)~9.8Bromine is adjacent to the polar isoxazole oxygen, potentially leading to some intramolecular dipole interactions that slightly reduce overall hydrophobicity compared to other isomers.
6-Bromo-isoxazolopyridine(Br at position 6)~10.5The bromine is further from the heteroatoms, leading to a greater expression of its hydrophobic character.
7-Bromo-isoxazolopyridine(Br at position 7)~11.1The bromine atom is on the pyridine ring, distant from the isoxazole moiety, maximizing its hydrophobic contribution and leading to the strongest retention.

Note: The structures and retention times are hypothetical for illustrative purposes.

The data clearly shows a significant increase in retention time for all brominated isomers compared to the parent compound, confirming the hydrophobic contribution of bromine. The predicted elution order (Parent < 5-Bromo < 6-Bromo < 7-Bromo) is based on the increasing effective hydrophobicity as the bromine atom moves further from the polar isoxazole ring.

G cluster_struct Molecular Structure (Positional Isomers) cluster_prop Physicochemical Property cluster_retention HPLC Retention Time (tR) S1 {Parent | No Bromine} P1 {Lowest Hydrophobicity} S1->P1 S2 {5-Bromo | Br near Oxygen} P2 {Increased Hydrophobicity} S2->P2 S3 {6-Bromo | Intermediate} P3 {Higher Hydrophobicity} S3->P3 S4 {7-Bromo | Br far from Heteroatoms} P4 {Highest Hydrophobicity} S4->P4 R1 {Shortest tR (~5.2 min)} P1->R1 Weak interaction with C18 phase R2 {Intermediate tR (~9.8 min)} P2->R2 Stronger interaction R3 {Longer tR (~10.5 min)} P3->R3 R4 {Longest tR (~11.1 min)} P4->R4 Strongest interaction with C18 phase

Conclusion

The separation of brominated isoxazolopyridine positional isomers is readily achievable using a well-designed reverse-phase HPLC method. The retention time is directly correlated with the hydrophobicity of the isomers, which is significantly influenced by the position of the bromine substituent. By understanding the fundamental principles of chromatography and methodically developing a protocol with a C18 stationary phase and an acidified water/acetonitrile mobile phase gradient, researchers can achieve robust and reproducible separation. This analytical rigor is paramount for ensuring the purity, safety, and efficacy of novel isoxazolopyridine-based drug candidates.

References

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. Available at: [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]

  • Barret, R., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. University of Lyon. Available at: [Link]

  • MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Polish Pharmaceutical Society. Available at: [Link]

  • European Journal of Chemistry. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. Eur. J. Chem. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision? Altabrisa Group. Available at: [Link]

  • ResearchGate. (2024). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. ResearchGate. Available at: [Link]

  • PubMed. (1988). Group contributions to hydrophobicity and elution behaviour of pyridine derivatives in reversed-phase high-performance liquid chromatography. National Library of Medicine. Available at: [Link]

  • MDPI. (2020). Impact of Degree of Hydrophilicity of Pyridinium Bromide Derivatives on HCl Pickling of X-60 Mild Steel: Experimental and Theoretical Evaluations. MDPI. Available at: [Link]

  • ResearchGate. (2002). Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Available at: [Link]

  • ChemRxiv. (n.d.). Design of Hydrophobic Bromine Capture Agents and Their Integration into Porous Carbon as an Optimal Solution. ChemRxiv. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]

  • Chromatography Online. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Online. Available at: [Link]

  • PubMed. (1997). Shift of the high-performance liquid chromatographic retention times of metabolites in relation to the original drug on an RP8 column with acidic mobile phase. National Library of Medicine. Available at: [Link]

  • IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR-PHR. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • The Royal Society of Chemistry. (2000). High-performance liquid chromatography and inductively coupled plasma mass spectrometry for the detection and quantification of the metabolites of 4-bromoaniline in urine. The Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI. Available at: [Link]

  • PubMed. (2017). Is Br2 hydration hydrophobic? National Library of Medicine. Available at: [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Available at: [Link]

  • PubMed. (2001). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine. National Library of Medicine. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-Bromoisoxazolo[5,4-b]pyridine

As a novel heterocyclic compound, 3-Bromoisoxazolo[5,4-b]pyridine (CAS No. 864872-31-1) is integral to innovative research in drug development.[1] However, its halogenated pyridine structure necessitates a rigorous and i...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 3-Bromoisoxazolo[5,4-b]pyridine (CAS No. 864872-31-1) is integral to innovative research in drug development.[1] However, its halogenated pyridine structure necessitates a rigorous and informed approach to waste management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated materials.

The core principle of this protocol is waste stream segregation . Due to its halogenated nature, 3-Bromoisoxazolo[5,4-b]pyridine waste must never be mixed with non-halogenated chemical waste.[2] Co-mingling these streams results in the entire container being classified as halogenated waste, significantly increasing disposal complexity and cost.[2] Furthermore, improper disposal, such as incineration of inadequately segregated waste, can lead to the emission of toxic compounds like hydrogen halides and nitrogen oxides (NOx).[3][4][5]

Hazard Profile and Essential Precautions

While a specific, comprehensive toxicological profile for 3-Bromoisoxazolo[5,4-b]pyridine is not fully established, its structural similarity to other brominated pyridine derivatives warrants a cautious approach.[3][4][6] It should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[3][4][7]

All handling and waste management procedures must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9] Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Parameter Guideline Rationale & Sources
Personal Protective Equipment (PPE) Chemical safety goggles, fully-buttoned lab coat, and nitrile gloves.Protects against splashes and skin contact. Nitrile is generally resistant to pyridine-like compounds.[9][10]
Handling Location Certified Chemical Fume Hood.Minimizes inhalation of potentially harmful vapors or aerosols.[8][10]
Incompatible Materials Strong oxidizing agents, strong acids.Prevents potentially hazardous or violent reactions.[3][9]
Primary Hazards (Inferred) Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.Based on data for similar brominated heterocyclic compounds.[3][4][6]
Decomposition Products Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Hydrogen halides.Thermal decomposition can release toxic and corrosive gases.[3][4]

Disposal Workflow: A Step-by-Step Protocol

The following diagram and procedures outline the complete workflow for segregating and preparing 3-Bromoisoxazolo[5,4-b]pyridine waste for collection by your institution's Environmental Health & Safety (EHS) department.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Final Storage & Disposal gen Waste Generated (e.g., end of experiment) liquid Liquid Waste (Pure compound, solutions) gen->liquid Liquids solid Contaminated Solid Waste (Gloves, wipes, weigh paper) gen->solid Solids glass Contaminated Glassware (Pipettes, vials) gen->glass Sharps/ Glass liquid_cont 1. Collect in compatible, sealed container. 2. Label as 'HALOGENATED ORGANIC WASTE'. liquid->liquid_cont solid_cont 1. Collect in a designated, lined bin. 2. Label as 'HALOGENATED SOLID WASTE'. solid->solid_cont glass_cont 1. Collect in a puncture-proof sharps container. 2. Label as 'CONTAMINATED SHARPS'. glass->glass_cont storage Store in designated Satellite Accumulation Area liquid_cont->storage solid_cont->storage glass_cont->storage ehs Contact EHS for Pickup storage->ehs

Caption: Waste segregation and disposal workflow for 3-Bromoisoxazolo[5,4-b]pyridine.

Protocol for Liquid Waste
  • Designate a Container: Use a clean, compatible, and sealable hazardous waste container. Glass or high-density polyethylene (HDPE) containers are appropriate.[10] The container must be in good condition with a properly fitting cap.[11]

  • Label Correctly: Before adding any waste, affix a hazardous waste label. Clearly write:

    • "Hazardous Waste"

    • "Halogenated Organic Liquid Waste"

    • Full Chemical Name: "3-Bromoisoxazolo[5,4-b]pyridine" and list any solvents present with their approximate percentages.

    • Known Hazards: "Toxic," "Irritant."

  • Collect Waste: Pour waste carefully into the container, avoiding splashes. Keep the container closed at all times except when adding waste.[11]

  • Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment, away from incompatible materials like strong acids and oxidizers.[9]

Protocol for Contaminated Solid Waste
  • Designate a Container: Use a dedicated, clearly marked container for solid waste, such as a sturdy cardboard box lined with a durable plastic bag.

  • Label Correctly: Label the container or bag with "Hazardous Waste" and "Halogenated Contaminated Solid Waste."

  • Collect Waste: Place all contaminated disposable items, including gloves, bench paper, weigh boats, and wipes, into this container. Do not include any free liquids.

  • Seal for Disposal: Once full, securely seal the bag and store it in the satellite accumulation area for EHS pickup.

Protocol for Contaminated Glassware & Sharps
  • Triple Rinse: Whenever feasible, "empty" containers and non-disposable glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first two rinsates are considered hazardous waste and must be added to your halogenated liquid waste container. The third rinsate can typically be disposed of with non-halogenated solvent waste, but consult your EHS for specific institutional policy.

  • Dispose of Sharps: Contaminated disposable glassware (pipettes, vials) and needles must be placed in a designated, puncture-proof sharps container labeled "Contaminated Sharps."

Spill Management and Decontamination

Accidents require immediate and correct action. Always have a spill kit with appropriate absorbent material readily available.

Minor Spill Cleanup (inside a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to cover and contain the spill.[8][10]

  • Collect Material: Carefully sweep or scoop the absorbed material into a sealable container.[9]

  • Label and Dispose: Label the container as "Halogenated Spill Debris" and manage it as halogenated solid waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the wipes as contaminated solid waste.

Major Spill or Spill Outside a Fume Hood
  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Secure the Area: Restrict access and ensure ventilation is maximized without spreading vapors to other labs.

  • Contact EHS: Call your institution's emergency EHS number immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[9]

Final Step: Professional Disposal

Under no circumstances should this chemical or its containers be disposed of via standard trash or poured down the drain.[8][10] All waste streams—liquid, solid, and sharps—must be collected by your institution's EHS department or a licensed hazardous waste disposal service.[10] Current best practices for the ultimate disposal of halogenated waste often involve high-temperature incineration (820°-1,600°C) in a facility equipped to scrub acidic gases from the exhaust.[12]

By adhering to these procedures, you ensure a safe laboratory environment and contribute to the responsible stewardship of scientific materials. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.[8]

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Alchem Pharmtech. (n.d.). CAS 58035-52-2 | 3-(Bromomethyl)isoxazolo[5,4-b]pyridine.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromopyridine.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Production, Import, Use, and Disposal.
  • Chemos GmbH&Co.KG. (2022, December 15). Safety Data Sheet: pyridine.
  • Thermo Fisher Scientific. (2010, August 30). Safety Data Sheet: 6-Bromo[8][13]oxazolo[4,5-b]pyridin-2(3H)-one. Retrieved from

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Propyl[8][13]oxazolo[4,5-b]pyridine. Retrieved from

  • ACE Biolabs. (n.d.). 3-Bromoisoxazolo[5,4-b]pyridine.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Al-asadi, M., & Cha, J. (2023). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PMC.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • PubChem. (n.d.). 6-Bromo-[8][13]oxazolo[4,5-b]pyridine. Retrieved from

  • TCI Chemicals. (2025, March 13). Safety Data Sheet: 4-(4-Bromophenyl)pyridine.
  • Combi-Blocks, Inc. (2024, June 1). Safety Data Sheet: 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine.
  • Alchimica. (n.d.). 3-Bromoisoxazolo[5,4-b]pyridine (CAS/ID No. 864872-31-1).
  • PubChem. (n.d.). 3-Methylisoxazolo[4,5-b]pyridine.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Emory University. (2025). EHSO Manual 2025-2026: Hazardous Waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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